Milbemycin A3 Oxime
Description
Properties
Molecular Formula |
C31H43NO7 |
|---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b7-6-,19-9-,23-8?,32-27+/t18-,20-,22+,24+,25-,26-,28+,30-,31+/m0/s1 |
InChI Key |
VDBGCWFGLMXRIK-JBEIMBMYSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N\O)C)C(=O)O3)O)C)/C)O[C@@H]1C |
Canonical SMILES |
CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Milbemycin A3 Oxime on Glutamate-Gated Chloride Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milbemycin A3 oxime, a potent macrocyclic lactone, exerts its anthelmintic, insecticidal, and acaricidal effects primarily by modulating invertebrate-specific glutamate-gated chloride channels (GluCls). This technical guide provides a comprehensive overview of the mechanism of action of this compound on these critical ion channels. By acting as a positive allosteric modulator and direct agonist, this compound causes irreversible channel opening, leading to hyperpolarization of neuronal and muscular cells, resulting in paralysis and death of the target organism. This document details the electrophysiological effects, binding characteristics, and the experimental protocols used to elucidate this mechanism, offering valuable insights for researchers in parasitology and professionals in drug development.
Introduction
This compound belongs to the milbemycin group of macrocyclic lactones, which are widely used in veterinary and agricultural applications to control a broad spectrum of parasites.[1][2] The selective toxicity of these compounds towards invertebrates is attributed to their specific interaction with glutamate-gated chloride channels (GluCls), which are absent in vertebrates.[3] These channels, crucial for inhibitory neurotransmission in invertebrates, represent a prime target for the development of novel antiparasitic agents.[4] Understanding the precise mechanism of action of this compound at the molecular level is essential for optimizing its use and for the development of new-generation parasiticides.
The Target: Glutamate-Gated Chloride Channels (GluCls)
GluCls are members of the Cys-loop superfamily of ligand-gated ion channels, which also includes nicotinic acetylcholine, GABA, glycine, and 5-HT3 receptors.[3] In invertebrates, these channels are predominantly expressed in the nervous system and pharyngeal muscle cells.[4][5] Upon activation by the neurotransmitter glutamate, GluCls open to allow the influx of chloride ions, leading to hyperpolarization of the cell membrane and a subsequent reduction in cell excitability.[5] This inhibitory signaling is vital for the coordination of motor activity and feeding behavior in nematodes and arthropods.[5]
The action of milbemycins and other macrocyclic lactones on GluCls is distinct from that of the endogenous agonist, glutamate. While glutamate binding leads to rapid and transient channel opening followed by desensitization, macrocyclic lactones induce a slow, persistent, and essentially irreversible channel activation.[4][5]
Mechanism of Action of this compound
This compound, like other milbemycins and avermectins, acts as a positive allosteric modulator and a direct agonist of GluCls.
-
Positive Allosteric Modulation: At low concentrations, this compound potentiates the response of GluCls to glutamate. This means that in the presence of the drug, a lower concentration of glutamate is required to elicit a response, and the magnitude of the response to a given concentration of glutamate is increased.[5] Studies on the related compound milbemycin D have demonstrated this dose-dependent potentiation of the glutamate-induced chloride conductance in the pharyngeal muscle of Ascaris suum.[1][2]
-
Direct Agonism: At higher concentrations, this compound can directly activate GluCls in the absence of glutamate.[1][2] This leads to a sustained and essentially irreversible opening of the chloride channel, causing a continuous influx of Cl- ions.[4][5] The resulting hyperpolarization of the neuronal and muscle cell membranes leads to flaccid paralysis of the parasite, inhibition of feeding, and eventual death.[5]
The binding site for macrocyclic lactones on GluCls is distinct from the glutamate binding site and is located at the interface between transmembrane helices of adjacent subunits.[6]
Quantitative Data
Table 1: Electrophysiological Properties of Ivermectin and Glutamate on Nematode GluCls Expressed in Xenopus Oocytes
| Ligand | GluCl Subunit | Nematode Species | EC50 | Hill Coefficient (nH) | Reference |
| L-Glutamate | HcGluClα3B | Haemonchus contortus | 27.6 ± 2.7 µM | 1.89 ± 0.35 | [7][8] |
| L-Glutamate | CeGluClα3B | Caenorhabditis elegans | 2.2 ± 0.12 mM | 0.72 ± 0.08 | [7] |
| Ivermectin | HcGluClα3B | Haemonchus contortus | ~0.1 ± 1.0 nM | >6 | [7][8] |
EC50 (Half-maximal effective concentration) is the concentration of a ligand that induces a response halfway between the baseline and maximum.
Table 2: Binding Affinity of Ivermectin for Haemonchus contortus GluClα3B
| Radioligand | GluCl Subunit | Kd (Dissociation Constant) | Reference |
| [3H]Ivermectin | HcGluClα3B | 0.35 ± 0.1 nM | [7][8] |
Kd is a measure of the binding affinity of a ligand to its receptor. A lower Kd value indicates a higher binding affinity.
Experimental Protocols
The following protocols are adapted from established methodologies for studying the effects of macrocyclic lactones on invertebrate GluCls expressed in Xenopus laevis oocytes and for radioligand binding assays.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol describes the functional expression of invertebrate GluCls in Xenopus oocytes and the subsequent electrophysiological recording to assess the modulatory effects of this compound.
5.1.1. Preparation of Xenopus Oocytes and cRNA Injection
-
Oocyte Harvesting: Oocytes are surgically removed from an anesthetized female Xenopus laevis frog and treated with collagenase to defolliculate.
-
cRNA Preparation: The cRNA encoding the specific invertebrate GluCl subunit(s) of interest is synthesized in vitro from a linearized plasmid DNA template.
-
Microinjection: Stage V-VI oocytes are selected and microinjected with 50 nL of the GluCl cRNA solution (typically at a concentration of 1 µg/µL).
-
Incubation: Injected oocytes are incubated at 16-18°C for 2-7 days in Barth's solution to allow for channel expression.
5.1.2. Electrophysiological Recording
-
Oocyte Placement: An oocyte expressing the GluCls is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.
-
Electrode Impalement: The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.
-
Voltage Clamping: The oocyte membrane potential is clamped at a holding potential of -60 mV using a two-electrode voltage clamp amplifier.
-
Ligand Application:
-
Glutamate Response: To determine the baseline glutamate response, increasing concentrations of L-glutamate are applied to the oocyte, and the resulting inward chloride currents are recorded. An EC50 value for glutamate is determined.
-
This compound as a Modulator: Oocytes are pre-incubated with a low concentration of this compound (e.g., 1-10 nM) before the application of glutamate to assess the potentiation of the glutamate response.
-
This compound as a Direct Agonist: Higher concentrations of this compound (e.g., 100 nM to 1 µM) are applied directly to the oocyte in the absence of glutamate to record the direct activation of the chloride current.
-
-
Data Analysis: The recorded currents are analyzed to determine dose-response relationships, EC50 values, and the nature of the modulation.
Radioligand Binding Assay
This protocol describes a competition binding assay to determine the affinity of this compound for GluCls.
5.2.1. Membrane Preparation
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 cells) is transfected with a plasmid encoding the GluCl subunit(s).
-
Cell Harvesting and Homogenization: After 48-72 hours of expression, the cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard assay (e.g., BCA assay).
5.2.2. Competition Binding Assay
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation (with a fixed amount of protein), a fixed concentration of a radiolabeled ligand that binds to the macrocyclic lactone site (e.g., [3H]Ivermectin), and varying concentrations of unlabeled this compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which reflects the binding affinity of this compound, is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of this compound on GluCls.
Experimental Workflow Diagram
Caption: Workflow for TEVC analysis of this compound.
Conclusion
This compound is a highly effective antiparasitic agent that targets invertebrate glutamate-gated chloride channels. Its dual action as a positive allosteric modulator and a direct agonist leads to the irreversible activation of these channels, causing paralysis and death of the target organisms. The detailed understanding of this mechanism, facilitated by techniques such as two-electrode voltage clamp electrophysiology and radioligand binding assays, is crucial for the continued development of effective and specific antiparasitic drugs. Future research focusing on obtaining specific quantitative data for this compound and elucidating the structural basis of its interaction with different GluCl isoforms will further enhance our ability to combat parasitic infections.
References
- 1. An electrophysiological preparation of Ascaris suum pharyngeal muscle reveals a glutamate-gated chloride channel sensitive to the avermectin analogue, milbemycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An electrophysiological preparation of Ascaris suum pharyngeal muscle reveals a glutamate-gated chloride channel sensitive to the avermectin analogue, milbemycin D | Parasitology | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An ivermectin-sensitive glutamate-gated chloride channel from the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Milbemycin A3 Oxime and Milbemycin A4 Oxime: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of Milbemycin A3 Oxime and Milbemycin A4 Oxime, the two principal components of the broad-spectrum antiparasitic agent, milbemycin oxime. While used commercially as a mixture, understanding the nuanced differences between these two potent macrocyclic lactones is critical for research and development in veterinary and pharmaceutical sciences.
Introduction to Milbemycin Oxime
Milbemycin oxime is a semi-synthetic derivative of the natural fermentation products of the soil actinomycete, Streptomyces hygroscopicus aureolacrimosus.[1] It is a widely used veterinary drug with potent anthelmintic (anti-worm) and miticidal (anti-mite) properties.[2] Commercial formulations, such as Interceptor®, contain a defined mixture of this compound and Milbemycin A4 oxime, typically in a ratio of approximately 20% A3 and 80% A4.[3][4][5] This combination is effective for the prevention of heartworm (Dirofilaria immitis) and the control of intestinal nematodes like hookworms, roundworms, and whipworms in canines and felines.[2][5]
The Core Structural Difference
The fundamental distinction between this compound and Milbemycin A4 oxime lies in the substituent at the C-25 position of the macrocyclic lactone ring. This seemingly minor variation is the sole structural difference between the two molecules.
-
This compound possesses a methyl group (-CH₃) at the C-25 position.
-
Milbemycin A4 Oxime possesses an ethyl group (-CH₂CH₃) at the C-25 position.
This difference in a single alkyl group leads to a variation in their molecular formulas and weights.
Table 1: Chemical and Physical Properties
| Property | This compound | Milbemycin A4 Oxime |
| Molecular Formula | C₃₁H₄₃NO₇[1][4] | C₃₂H₄₅NO₇[1][4] |
| Molecular Weight | 541.7 g/mol [1][4] | 555.7 g/mol [1][4] |
| C-25 Substituent | Methyl (-CH₃) | Ethyl (-CH₂CH₃) |
Mechanism of Action: A Shared Pathway
Despite the structural variance, both Milbemycin A3 and A4 oximes exert their antiparasitic effects through the same primary mechanism of action. As members of the macrocyclic lactone class, they are potent agonists of specific neurotransmitter receptors in invertebrates.
The primary target is the glutamate-gated chloride ion channels (GluCls) found in the nerve and muscle cells of nematodes and arthropods.[1][2] Binding of the milbemycin oxime molecules to these channels leads to an increased influx of chloride ions into the cells. This influx causes hyperpolarization of the cell membrane, which disrupts nerve signal transmission, leading to flaccid paralysis and ultimately the death of the parasite.[1][2] A secondary mechanism may involve the potentiation of gamma-aminobutyric acid (GABA), another inhibitory neurotransmitter in invertebrates.[] Mammals lack these specific glutamate-gated chloride channels and their GABA receptors are confined to the central nervous system, which milbemycins do not readily cross, providing a high margin of safety.[]
Figure 1. Shared mechanism of action for Milbemycin A3 and A4 Oximes.
Comparative Pharmacokinetics in Canines
While sharing a mechanism of action, the structural difference between the A3 and A4 homologues results in distinct pharmacokinetic profiles. A study evaluating the oral and intravenous administration of a combination product in dogs provided a direct comparison of their key parameters.
Table 2: Comparative Pharmacokinetic Data in Dogs
| Parameter | This compound | Milbemycin A4 Oxime |
| Oral Bioavailability | 80.5% | 65.1% |
| Terminal Plasma Half-Life (t₁/₂) | 1.6 ± 0.4 days | 3.3 ± 1.4 days |
| Volume of Distribution (Vd) | 2.7 ± 0.4 L/kg | 2.6 ± 0.6 L/kg |
| Systemic Clearance (Cls) | 75 ± 22 mL/h/kg | 41 ± 12 mL/h/kg |
Data sourced from a study involving the oral administration of NexGard Spectra®.
Analysis of Pharmacokinetic Differences:
-
Bioavailability and Clearance: this compound is more readily absorbed orally and is cleared from the system more rapidly than the A4 component.
-
Half-Life: The longer half-life of Milbemycin A4 oxime suggests a more prolonged presence in the body following administration.
-
Distribution: Both components exhibit a similar and widespread distribution throughout the body, as indicated by their comparable volumes of distribution.
Efficacy and Safety Profile
Currently, public-domain scientific literature primarily evaluates the efficacy and safety of the combined milbemycin oxime product, rather than the individual A3 and A4 components. The development process focused on the 5-oxime derivatives of both A3 and A4, which together offered high efficacy against the microfilariae of D. immitis and a broad anthelmintic spectrum.[3]
Efficacy: The combination is highly effective for heartworm prevention and treating common intestinal parasites.[2] Studies have demonstrated that a minimum dose of 0.5 mg/kg of the combined product is effective for these indications in dogs.[7][8] However, some research has indicated that against certain resistant strains of D. immitis, 100% efficacy may not be achieved with a single dose.[9][10]
Safety: Milbemycin oxime has a high margin of safety in most dogs and cats.[11] Mild, transient signs of ataxia, hypersalivation, and lethargy have been noted at doses significantly higher than the therapeutic dose.[12] A known exception is in dogs with the ABCB1-1Δ (formerly MDR1) gene mutation, which results in a dysfunctional P-glycoprotein. This defect impairs the blood-brain barrier, making these dogs susceptible to neurotoxicity from macrocyclic lactones at lower doses.[11][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments related to the evaluation of milbemycin oxime.
Protocol 1: In Vitro Larval Motility Assay
This protocol is adapted from methodologies used to assess the direct effect of anthelmintics on parasite larvae.[14][15]
Objective: To determine the concentration-dependent effect of Milbemycin A3 or A4 oxime on the motility of third-stage (L3) nematode larvae.
Methodology:
-
Larvae Preparation: Obtain infective L3 larvae of the target parasite (e.g., Crenosoma vulpis) from an intermediate host or culture.
-
Drug Dilution: Prepare stock solutions of pure this compound and Milbemycin A4 oxime in a suitable solvent like DMSO. Create a series of dilutions in culture media to achieve final concentrations bracketing the expected in vivo plasma levels.
-
Assay Setup: In a 24-well plate, add approximately 50-100 L3 larvae to each well containing the culture medium.
-
Treatment: Add the prepared drug dilutions to the respective wells. Include control wells containing only culture medium and medium with the solvent (DMSO) to account for any vehicle effects.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 16°C) for a set period (e.g., 72 hours).[15]
-
Motility Assessment: At defined time points, observe the larvae under a microscope. Larvae are considered non-motile (dead) if they do not move after gentle prodding or thermal stimulation.
-
Data Analysis: Calculate the percentage of non-motile larvae for each concentration. Use statistical models (e.g., multilevel logistic models) to generate dose-response curves and determine the LC50 (the concentration required to kill 50% of the larvae).[14][15]
Figure 2. Workflow for an in vitro larval motility assay.
Protocol 2: Canine Heartworm Prophylactic Efficacy Study
This protocol is a generalized representation based on FDA and VICH guidelines for evaluating heartworm preventatives.[7][8][9]
Objective: To evaluate the efficacy of Milbemycin A3 or A4 oxime in preventing the development of adult Dirofilaria immitis in dogs.
Methodology:
-
Animal Selection: Use heartworm-naive dogs (e.g., Beagles) of a specified age and weight range. Acclimate animals to the study environment.
-
Randomization: Randomly allocate dogs into treatment groups (e.g., Placebo Control, this compound, Milbemycin A4 Oxime). Blinding of personnel is critical.
-
Infection: On Day -30, inoculate each dog subcutaneously with a precise number (e.g., 50) of infective third-stage (L3) larvae of D. immitis.[9][10]
-
Treatment: On Day 0, administer the designated treatment (placebo or active compound) orally at the target dose.
-
Observation: Monitor animals daily for general health and any adverse reactions to the treatment.
-
Necropsy: At the end of the study period (e.g., Day 150-180), humanely euthanize all dogs.[7]
-
Worm Recovery: Perform a detailed necropsy to recover all adult heartworms from the heart, pulmonary arteries, and other locations.
-
Data Analysis: Count the number of adult worms recovered from each dog. Calculate the geometric mean worm count for each group. Efficacy is determined by the percentage reduction in the geometric mean worm count of a treated group compared to the placebo control group. A 100% reduction is the target for approval.[10]
Conclusion
References
- 1. toku-e.com [toku-e.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. CN105440049A - A method of preparing high-purity milbemycin oxime - Google Patents [patents.google.com]
- 5. In vitro effects of milbemycin oxime: mechanism of action against Angiostrongylus cantonensis and Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 8. researchgate.net [researchgate.net]
- 9. Ivermectin and milbemycin oxime in experimental adult heartworm (Dirofilaria immitis) infection of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of four commercially available heartworm preventive products against the JYD-34 laboratory strain of Dirofilaria immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment of MDR1 Mutant Dogs with Macrocyclic Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. experts.illinois.edu [experts.illinois.edu]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. avmajournals.avma.org [avmajournals.avma.org]
Milbemycin A3 Oxime chemical structure and properties
An In-depth Examination of the Chemical Structure, Properties, and Mechanism of Action of a Potent Macrocyclic Lactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Milbemycin A3 oxime, a semi-synthetic macrocyclic lactone with significant applications in the veterinary and agricultural sectors. This document elucidates its chemical structure, physicochemical properties, synthesis, and mechanism of action, with a focus on providing the technical detail required by researchers and professionals in drug development.
Chemical Structure and Identity
This compound is a derivative of Milbemycin A3, a natural product of the fermentation of Streptomyces hygroscopicus. The oxime is formed at the C5 position of the milbemycin core structure.
Chemical Name: (1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one[1]
CAS Number: 114177-14-9[2]
Molecular Formula: C31H43NO7[1][2]
Molecular Weight: 541.7 g/mol [1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its precursor, Milbemycin A3, is presented below. It is important to note that "Milbemycin oxime" as a commercial product is typically a mixture of this compound and Milbemycin A4 oxime.[3][4] The data presented here is specific to the A3 variant where available.
| Property | Value | Source |
| Appearance | White solid | [2] |
| Melting Point | 212-215 °C (for Milbemycin A3) | [5] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [2][6] |
| DMF: 30 mg/mL | [6][7] | |
| DMSO: 30 mg/mL | [6][7] | |
| Ethanol: 30 mg/mL | [6][7] | |
| pKa (Strongest Acidic) | 9.58 (Predicted for Milbemycin Oxime) | [8] |
| LogP | 4.1 (Computed) | [1] |
| UV max (λmax) | 245 nm | [7] |
| Storage Conditions | -20°C | [2] |
Synthesis of this compound
This compound is a semi-synthetic compound derived from its natural precursor, Milbemycin A3. The synthesis is a two-step process involving oxidation followed by oximation.
Experimental Workflow for Synthesis
Caption: Synthetic pathway of this compound from Milbemycin A3.
Detailed Experimental Protocols
The synthesis of 5-keto-5-oxime derivatives of milbemycins was first described by Tsukamoto et al. in 1991.[9] While the full detailed protocol from this publication is not widely available, patents describing the synthesis of milbemycin oxime provide the following general methodology:
Step 1: Oxidation of Milbemycin A3 to Milbemycin A3 Ketone
-
Reactants: Milbemycin A3 is used as the starting material.
-
Reagents: An oxidizing agent such as hypochlorite or chlorite is employed. A catalyst, for instance, a piperidine nitrogen oxygen free radical, and a halide as a catalyst promoter are used.
-
Solvent: The reaction is typically conducted in a dichloromethane solvent.
-
Conditions: The reaction is carried out at a low temperature, generally between -5 to 15°C, for a duration of 0.5 to 4 hours.
-
Work-up: Following the reaction, the mixture is filtered, concentrated, and extracted to yield the intermediate product, Milbemycin A3 ketone.
Step 2: Oximation of Milbemycin A3 Ketone to this compound
-
Reactants: The Milbemycin A3 ketone intermediate is dissolved in a suitable solvent system.
-
Reagents: Hydroxylamine hydrochloride serves as the oximation agent.
-
Solvent: A mixture of methanol and 1,4-dioxane is commonly used as the reaction solvent.
-
Conditions: The oximation reaction is conducted at a temperature range of 25 to 35°C for 12 to 20 hours.
-
Work-up and Purification: After the reaction, the system is concentrated. The crude product is then extracted, for example, with a methylene chloride-aqueous system. The organic phase is dried and concentrated to obtain the crude this compound. Further purification can be achieved through crystallization from a suitable solvent mixture, such as trichloromethane and n-heptane, followed by recrystallization from ethanol and water to yield the final, purified product.
Mechanism of Action
This compound, like other milbemycins and avermectins, exerts its potent anthelmintic, insecticidal, and acaricidal effects by targeting the nervous system of invertebrates.[2][10] The primary molecular target is the glutamate-gated chloride channels (GluCls), which are ligand-gated ion channels found in the neurons and myocytes of these organisms.[10][11]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound on invertebrate neurons.
The binding of this compound to GluCls leads to the irreversible opening of these channels.[10][12] This results in a significant influx of chloride ions into the cell, causing hyperpolarization of the cell membrane.[2] This hyperpolarized state inhibits the transmission of nerve signals, leading to flaccid paralysis and ultimately the death of the parasite.[2][10] This mechanism provides a high degree of selective toxicity towards invertebrates, as vertebrates primarily utilize GABA-gated chloride channels in their central nervous system, to which milbemycins have a much lower affinity.
Conclusion
This compound is a highly effective semi-synthetic macrocyclic lactone with a well-defined mechanism of action against a broad spectrum of parasites. Its chemical synthesis from the natural product Milbemycin A3 is a straightforward two-step process. Understanding the detailed chemical properties and biological activity of this compound is crucial for the development of new and improved antiparasitic agents and for optimizing its use in veterinary and agricultural applications. Further research into its specific interactions with different isoforms of glutamate-gated chloride channels could pave the way for the design of even more selective and potent derivatives.
References
- 1. This compound | C31H43NO7 | CID 145710043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. researchgate.net [researchgate.net]
- 5. (6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-methylmilbemycin B | C31H44O7 | CID 9828343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Synthesis of Milbemycin A3 Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Milbemycin A3 Oxime, a potent semi-synthetic macrocyclic lactone with significant applications in veterinary medicine for its broad-spectrum antiparasitic activity. This document details the initial isolation of the parent compound, Milbemycin A3, from microbial fermentation and elucidates the subsequent chemical modifications leading to the creation of its oxime derivative. Detailed experimental protocols, quantitative data, and visual representations of the synthetic and logical workflows are presented to serve as a valuable resource for researchers in medicinal chemistry, drug development, and parasitology.
Introduction
The milbemycins are a class of macrocyclic lactones first isolated in the early 1970s from the fermentation broth of the soil bacterium Streptomyces hygroscopicus.[1] These natural products exhibited potent anthelmintic, insecticidal, and acaricidal properties. Milbemycin A3 is one of the major analogues produced through this fermentation process.[1] Subsequent research focused on the chemical modification of the milbemycin scaffold to enhance its biological activity and pharmacokinetic profile. A key development in this area was the synthesis of 5-keto-5-oxime derivatives of milbemycins, which demonstrated heightened efficacy against microfilariae.[2]
This compound is a semi-synthetic derivative prepared through a two-step process involving the oxidation of the C5 hydroxyl group of Milbemycin A3 to a ketone, followed by oximation.[2][3] This modification proved to be a critical advancement, leading to the development of commercial antiparasitic agents. This compound is a component of the veterinary drug milbemycin oxime, which is widely used for the prevention and treatment of heartworm and other parasitic infections in animals.[3][4]
The mechanism of action of milbemycins and their derivatives, including this compound, involves the potentiation of glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates.[3][4] This leads to an influx of chloride ions, resulting in hyperpolarization of the cell membrane and subsequent paralysis and death of the parasite.[3][4]
This guide will provide a detailed examination of the discovery of Milbemycin A3 and the synthesis of its oxime derivative, presenting key data and experimental procedures to aid in further research and development in this important class of compounds.
Physicochemical Properties
A summary of the key physicochemical properties of Milbemycin A3 and this compound is provided in the table below for easy comparison.
| Property | Milbemycin A3 | This compound |
| Molecular Formula | C₃₁H₄₄O₇ | C₃₁H₄₃NO₇ |
| Molecular Weight | 528.7 g/mol | 541.7 g/mol |
| CAS Number | 51596-10-2 | 114177-14-9 |
| Appearance | White crystalline solid | White solid |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO. Poor water solubility. | Soluble in ethanol, methanol, DMF, DMSO. Poor water solubility.[3] |
| Purity | >95% by HPLC | >95% by HPLC[3] |
| Storage | -20°C | -20°C[3] |
Discovery and Isolation of Milbemycin A3
Milbemycin A3 is a natural product obtained from the fermentation of Streptomyces hygroscopicus. The general workflow for its discovery and isolation is outlined below.
Synthesis of this compound
The synthesis of this compound is a two-step process starting from the natural product Milbemycin A3. The first step is the oxidation of the allylic alcohol at the C5 position to a ketone, followed by the oximation of the resulting ketone.
Experimental Protocols
The following protocols are based on methodologies described in the scientific literature and patents.[2][5]
Step 1: Oxidation of Milbemycin A3 to 5-Keto-milbemycin A3
-
Reagents and Materials:
-
Milbemycin A3
-
Active Manganese Dioxide (MnO₂) or 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and Sodium Hypochlorite (NaOCl)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Bicarbonate (NaHCO₃) solution (if using TEMPO/NaOCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate
-
-
Procedure using Manganese Dioxide:
-
Dissolve Milbemycin A3 in a suitable organic solvent such as dichloromethane.
-
Add an excess of activated manganese dioxide to the solution.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the filter cake with dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 5-Keto-milbemycin A3.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.
-
-
Procedure using TEMPO/NaOCl (Industrial Scale): [5]
-
Dissolve Milbemycin A3 and a catalytic amount of TEMPO in dichloromethane.
-
Add a halide catalyst promoter (e.g., potassium bromide).
-
Cool the reaction mixture to between -5°C and 15°C.[5]
-
Slowly add a solution of sodium hypochlorite in a saturated sodium bicarbonate solution, maintaining the pH between 8.5 and 11.5.[5]
-
Stir the reaction for 0.5 to 4 hours, monitoring by HPLC.[5]
-
After completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to obtain the crude 5-Keto-milbemycin A3.
-
Step 2: Oximation of 5-Keto-milbemycin A3 to this compound
-
Reagents and Materials:
-
5-Keto-milbemycin A3
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium Acetate or other suitable base
-
Methanol
-
1,4-Dioxane
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
General Laboratory Procedure: [2]
-
Dissolve 5-Keto-milbemycin A3 in a mixture of methanol and 1,4-dioxane.
-
In a separate flask, dissolve hydroxylamine hydrochloride in water.
-
Add the aqueous hydroxylamine hydrochloride solution dropwise to the solution of the ketone.
-
Stir the reaction mixture at room temperature for several hours (e.g., 6 hours).[2]
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
-
Industrial Scale Procedure: [5]
-
Dissolve the crude 5-Keto-milbemycin intermediate in a mixture of methanol and 1,4-dioxane.
-
Add hydroxylamine hydrochloride.
-
Heat the reaction mixture to 25-35°C and stir for 10-16 hours.[5]
-
After the reaction is complete, concentrate the mixture.
-
Perform a liquid-liquid extraction with dichloromethane and water.
-
Dry the organic phase and evaporate the solvent to obtain the crude this compound. A synthesizing yield of 90.6% has been reported for the combined oxime products.[5]
-
Spectroscopic Data
| Data Type | Milbemycin A3 | 5-Keto-milbemycin A3 | This compound |
| Mass Spectrometry (MS) | C₃₁H₄₄O₇ | HR-MS (m/z): calcd. for C₃₁H₄₂O₇, 526.2930; found, 526.2906[2] | HR-MS (m/z): calcd. for C₃₁H₄₃NO₇, 541.3040; found, 541.3057[2] |
| ¹H NMR | Data not fully tabulated in cited literature. | Data not fully tabulated in cited literature. | Data not fully tabulated in cited literature. |
| ¹³C NMR | Data not fully tabulated in cited literature. | Data not fully tabulated in cited literature. | Data not fully tabulated in cited literature. |
Note: The lack of publicly available, fully assigned NMR data represents a gap in the literature that future research could address.
Mechanism of Action
The primary mechanism of action of this compound is consistent with that of other milbemycins and avermectins. It acts as a potent positive allosteric modulator of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates.
This binding potentiates the effect of the neurotransmitter glutamate, leading to an increased and persistent opening of the chloride channels. The resulting influx of chloride ions causes hyperpolarization of the neuronal or muscle cell membrane, making it less excitable and ultimately leading to flaccid paralysis and death of the parasite.
Conclusion
This compound represents a significant achievement in the semi-synthetic modification of a natural product to create a highly effective and commercially successful veterinary pharmaceutical. The straightforward, two-step synthesis from the readily available fermentation product, Milbemycin A3, makes it an attractive target for both academic research and industrial production. This guide has provided a detailed overview of its discovery, synthesis, and mechanism of action, compiling available data and protocols to serve as a foundational resource for the scientific community. Further research, particularly in the full spectroscopic characterization of Milbemycin A3 and its oxime, would be a valuable contribution to the field.
References
Pharmacological Profile of Milbemycin A3 Oxime: A Technical Guide
Introduction
Milbemycin A3 oxime is a semi-synthetic macrocyclic lactone derived from the fermentation products of the soil actinomycete Streptomyces hygroscopicus subsp. aureolacrimosus.[1][2] It is a key active component, typically the minor of the two, in the broad-spectrum veterinary parasiticide known as milbemycin oxime, which is a mixture of this compound and milbemycin A4 oxime.[3][4][5] This compound is widely utilized in veterinary medicine for the control and prevention of a range of internal and external parasites in animals, particularly canines and felines.[2][6] Its potent anthelmintic and miticidal activity makes it a cornerstone of many prophylactic and therapeutic regimens against common parasitic infections.[1][2]
This technical guide provides an in-depth overview of the pharmacological profile of this compound, detailing its physicochemical properties, mechanism of action, pharmacokinetic and pharmacodynamic properties, efficacy, and safety profile. The information is intended for researchers, scientists, and professionals involved in drug development and veterinary science.
Physicochemical Properties
This compound is a white solid compound with poor water solubility.[3][4] It is, however, soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3][4][5] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 114177-14-9 | [3] |
| Molecular Formula | C₃₁H₄₃NO₇ | [1][3] |
| Molecular Weight | 541.7 g/mol | [1][3][7] |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO; Poor water solubility. | [3][4][5] |
| Appearance | White solid | [3] |
| Storage Conditions | -20°C | [3] |
Mechanism of Action
The primary antiparasitic action of this compound, like other milbemycins and avermectins, is mediated through its interaction with ligand-gated chloride channels in the nerve and muscle cells of invertebrates.[1][2][3]
1.1 Primary Target: Glutamate-Gated Chloride Channels (GluCls)
This compound binds with high affinity to glutamate-gated chloride channels (GluCls) that are unique to invertebrate neurons and myocytes.[2][3][8] This binding potentiates the opening of the channels, leading to an increased influx of chloride ions (Cl⁻) into the cells.[1][] The resulting hyperpolarization of the cell membrane makes it more difficult for the cell to reach the threshold for firing an action potential, thereby blocking the transmission of nerve signals.[2][3] This disruption of neurotransmission leads to flaccid paralysis and ultimately the death of the parasite.[1][]
1.2 Secondary Target: GABA-Gated Chloride Channels
This compound can also act as an agonist for gamma-aminobutyric acid (GABA) receptors, which are also chloride channels.[][10] By increasing the release of GABA from nerve synapses and potentiating its binding, it further enhances chloride ion influx, contributing to the paralytic effect.[][10]
1.3 Selectivity
The selective toxicity of this compound towards invertebrates is attributed to two main factors. Firstly, mammals do not possess glutamate-gated chloride channels.[11] Secondly, while mammals do have GABA receptors, they are located within the central nervous system (CNS), protected by the blood-brain barrier. Milbemycins are substrates for P-glycoprotein, an efflux pump in the blood-brain barrier, which actively transports them out of the CNS, thus preventing them from reaching and binding to the GABA receptors in mammals at therapeutic doses.[8][12]
Pharmacokinetics
Pharmacokinetic studies, primarily conducted in dogs, reveal that this compound is rapidly absorbed and widely distributed following oral administration. The data presented here are for milbemycin oxime, which includes the A3 form.
2.1 Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Following oral administration in dogs, milbemycin oxime is rapidly absorbed, with the time to reach maximum plasma concentration (tmax) occurring within 1-2 hours.[10][13]
-
Distribution: The volume of distribution (Vd) for this compound is approximately 2.7 L/kg, indicating extensive distribution throughout the body tissues.[10][13] It is lipophilic and tends to concentrate in adipose tissue.[]
-
Metabolism: this compound is metabolized in the liver, primarily through hydroxylation. The 13-hydroxylated product has been identified as a major metabolite.[14]
-
Excretion: The primary route of elimination is through the feces via biliary excretion, with very little excreted in the urine.[][14]
2.2 Quantitative Pharmacokinetic Data in Dogs
The following table summarizes key pharmacokinetic parameters for this compound after a single oral dose.
| Parameter | Value (Mean ± SD) | Reference |
| Time to Max. Concentration (tmax) | 1 - 2 hours | [10][13] |
| Terminal Plasma Half-Life (t½) | 1.6 ± 0.4 days | [10][13] |
| Oral Bioavailability | 80.5% | [10][13] |
| Volume of Distribution (Vd) | 2.7 ± 0.4 L/kg | [10][13][15] |
| Systemic Clearance (Cls) | 75 ± 22 mL/h/kg | [10][13][15] |
Pharmacodynamics and Efficacy
This compound, as part of milbemycin oxime, exhibits a broad spectrum of activity against various developmental stages of nematodes and mites.
3.1 Spectrum of Activity
Milbemycin oxime is effective against a wide range of parasites, including:
-
Nematodes: Heartworm (Dirofilaria immitis), roundworms (Toxocara canis, Toxocara cati), hookworms (Ancylostoma caninum), and whipworms.[2][6][16][17]
-
Mites: Sarcoptes and Demodex species.[1]
3.2 Efficacy Data
The following table presents efficacy data from selected experimental studies.
| Parasite | Host | Dose Rate (mg/kg) | Efficacy | Reference |
| Dirofilaria immitis (microfilariae) | Dog | 0.05 | 85.2% reduction | [18] |
| Dirofilaria immitis (L3 larvae, 30 days post-infection) | Dog | 0.5 (single dose) | 100% prevention | [19] |
| Toxocara cati (L4 larvae & adults) | Cat | 2.0 - 2.5 | 95.9% reduction | [16] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacological data. The following sections outline typical experimental designs for pharmacokinetic and efficacy studies.
4.1 Protocol: Pharmacokinetic Evaluation in Dogs
This protocol describes a typical crossover study to determine the pharmacokinetic profile of an oral formulation of this compound.
-
Subjects: A cohort of healthy adult beagle dogs (e.g., n=24) of a specified sex and weight range.[20] Animals are fasted overnight prior to dosing.
-
Study Design: A randomized, two-period, crossover design with an adequate washout period (e.g., 14 days) between treatments.[20]
-
Drug Administration:
-
Oral Dose: A single oral dose of a tablet containing a known quantity of milbemycin oxime is administered. The dose is calculated based on the minimum recommended dosage (e.g., 0.5 mg/kg).[13][20]
-
Intravenous (IV) Dose: For bioavailability determination, a separate group or the same group in a different period receives an IV administration of milbemycin oxime at a specified dose (e.g., 0.5 mg/kg) via a cephalic vein.[13]
-
-
Blood Sampling: Venous blood samples (e.g., 3-5 mL) are collected into heparinized tubes at predefined time points: pre-dose (0 h) and at multiple intervals post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 144, 216, 336 hours).
-
Sample Processing: Plasma is separated by centrifugation and stored at ≤ -20°C until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound are quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[20]
-
Data Analysis: Pharmacokinetic parameters (Cmax, tmax, AUC, t½, Vd, Cls, F%) are calculated from the plasma concentration-time data using non-compartmental analysis software.
4.2 Protocol: Efficacy Evaluation (Heartworm Prevention)
This protocol outlines a typical study to evaluate the chemoprophylactic efficacy of this compound against Dirofilaria immitis.
-
Subjects: A cohort of heartworm-negative dogs.
-
Experimental Infection: Dogs are experimentally inoculated with infective third-stage (L3) larvae of D. immitis.[19]
-
Group Allocation: Animals are randomly allocated to treatment groups, including a placebo control group.
-
Treatment:
-
Treatment Group: A single oral dose of milbemycin oxime (target dose 0.5 mg/kg) is administered at a specific time point post-inoculation (e.g., 30 days).[19]
-
Control Group: A placebo tablet is administered.
-
-
Evaluation: Approximately 5-6 months post-inoculation, all dogs are euthanized and subjected to necropsy.
-
Worm Recovery: The heart and pulmonary arteries are carefully examined, and all adult D. immitis worms are collected, counted, and identified by sex.
-
Data Analysis: Efficacy is calculated by comparing the geometric mean worm counts of the treated group to the control group using the formula: Efficacy (%) = [(Mean worms in control - Mean worms in treated) / Mean worms in control] x 100.
Safety and Toxicology
This compound is generally considered safe for use in mammals at the recommended therapeutic doses.
-
Mammalian Safety: The high margin of safety is due to the selectivity of the drug for invertebrate ion channels and its exclusion from the mammalian CNS by the P-glycoprotein efflux pump.[8][12]
-
Acute Toxicity: Safety data sheets indicate that the compound is classified as harmful if swallowed or inhaled.[21][22] Direct contact should be avoided, and appropriate personal protective equipment should be used when handling the pure substance.[21][23]
-
Environmental Toxicity: this compound is very toxic to aquatic life with long-lasting effects and should be handled and disposed of as hazardous waste to avoid environmental contamination.[21][22][24]
Conclusion
This compound is a potent and effective macrocyclic lactone with a well-defined pharmacological profile. Its primary mechanism of action, the irreversible opening of glutamate-gated chloride channels in invertebrates, provides a broad spectrum of activity against key nematode and mite parasites in veterinary medicine. Pharmacokinetic studies demonstrate favorable properties, including rapid absorption and extensive tissue distribution, supporting its use in monthly prophylactic formulations. Its high degree of selectivity ensures a wide margin of safety in target mammalian species. This comprehensive profile solidifies the role of this compound as a critical tool for the maintenance of animal health and well-being.
References
- 1. toku-e.com [toku-e.com]
- 2. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 3. toku-e.com [toku-e.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 7. This compound | C31H43NO7 | CID 145710043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. The intravenous and oral pharmacokinetics of afoxolaner and milbemycin oxime when used as a combination chewable parasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. glpbio.com [glpbio.com]
- 19. avmajournals.avma.org [avmajournals.avma.org]
- 20. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 21. canbipharm.com [canbipharm.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. sds.edqm.eu [sds.edqm.eu]
- 24. datasheets.scbt.com [datasheets.scbt.com]
Milbemycin A3 Oxime: A Comprehensive Technical Guide
FOR IMMEDIATE RELEASE
A Detailed Overview of the Synthesis, Mechanism of Action, and Analytical Characterization of the Potent Anthelmintic Agent, Milbemycin A3 Oxime.
This technical guide provides an in-depth analysis of this compound, a semi-synthetic macrocyclic lactone widely utilized in veterinary medicine for its potent anthelmintic properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, mechanism of action, analytical protocols, and biological efficacy.
Core Chemical and Physical Properties
This compound is a derivative of Milbemycin A3, a natural product of the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus.[1] It is a key component of the broader veterinary drug Milbemycin Oxime, which is typically a mixture of this compound and Milbemycin A4 oxime.[2]
| Property | Value | Reference |
| CAS Number | 114177-14-9 | |
| Molecular Formula | C₃₁H₄₃NO₇ | [3] |
| Molecular Weight | 541.7 g/mol | [3] |
| Appearance | White solid | [2] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [2] |
Synthesis and Manufacturing
The synthesis of this compound is a semi-synthetic process starting from Milbemycin A3. The process involves two primary chemical transformations: oxidation and oximation.[2]
Experimental Protocol: Synthesis of this compound
This protocol is based on established methodologies for the synthesis of milbemycin oximes.
Step 1: Oxidation of Milbemycin A3 to Milbemycin A3 Ketone
-
Milbemycin A3 is used as the raw material.
-
An oxidizing agent such as a hypochlorite or chlorite is employed.
-
Piperidine nitrogen oxygen free radical serves as a catalyst, with a halide as a catalyst promoter.
-
The reaction is conducted in a dichloromethane solvent.
-
The reaction mixture is maintained at a temperature of -5 to 15°C for a duration of 0.5 to 4 hours.[4]
-
The reaction is quenched using a sodium thiosulfate solution.
-
The intermediate product, Milbemycin A3 Ketone, is extracted and purified.[4]
Step 2: Oximation of Milbemycin A3 Ketone
-
The purified Milbemycin A3 Ketone is dissolved in a solvent mixture of methanol and 1,4-dioxane.
-
Hydroxylamine hydrochloride is used as the oximation agent.
-
The reaction is carried out at a temperature of 25 to 35°C for 10 to 20 hours.[4][5]
-
The resulting this compound crude product is then extracted using a dichloromethane-aqueous system.[5]
-
The final product is purified through crystallization.[5]
Mechanism of Action
The primary anthelmintic activity of this compound is attributed to its effect on the nervous system of invertebrates. It acts as a potent agonist of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of parasites.[2][6][7]
The binding of this compound to these channels leads to an increased permeability of the cell membrane to chloride ions.[1] This influx of chloride ions causes hyperpolarization of the nerve and muscle cells, leading to flaccid paralysis and ultimately the death of the parasite.[2][7] This mechanism is highly selective for invertebrates as vertebrates primarily rely on GABA-gated chloride channels in the central nervous system, to which milbemycins have a lower affinity.
References
- 1. toku-e.com [toku-e.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. This compound | C31H43NO7 | CID 145710043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
- 5. CN105254644A - Preparation method of milbemycin oxime - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
Milbemycin A3 Oxime: From Microbial Origin to Semi-Synthetic Preparation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Milbemycin A3 Oxime, detailing its natural origin and the semi-synthetic process for its preparation. The document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry who require a technical understanding of this potent antiparasitic agent.
Origin of Milbemycin A3
Milbemycin A3 is a macrocyclic lactone, a natural product derived from the fermentation of soil-dwelling bacteria. It was first isolated from Streptomyces hygroscopicus subsp. aureolacrimosus.[1][2][3][4] Commercial production of Milbemycin A3 is primarily achieved through fermentation processes utilizing strains of Streptomyces hygroscopicus and Streptomyces bingchenggensis.[5] These microorganisms produce a class of compounds known as milbemycins, with Milbemycin A3 and A4 being major components. The biosynthesis of these complex molecules within the bacteria involves a series of enzymatic reactions, starting from simple precursors.
Semi-Synthetic Preparation of this compound
This compound is a semi-synthetic derivative of Milbemycin A3. The conversion is a two-step chemical process that involves the oxidation of the C5 hydroxyl group of Milbemycin A3 to a ketone, followed by an oximation reaction to yield the final product.[2][3][4][5] This chemical modification enhances the biological activity profile of the parent compound.
The overall transformation can be summarized as follows:
Figure 1: Reaction scheme for the semi-synthetic preparation of this compound.
Experimental Protocols
The following protocols are based on a patented method for the synthesis of Milbemycin oxime, which includes the A3 derivative.[6]
Step 1: Oxidation of Milbemycin A3 to Milbemycin A3 5-Ketone
This step involves the selective oxidation of the allylic hydroxyl group at the C5 position of Milbemycin A3 to a ketone.
-
Materials:
-
Milbemycin A3
-
Dichloromethane (solvent)
-
Piperidine nitrogen oxygen free radical catalyst (e.g., 2,2,6,6-tetramethylpiperidine-1-oxyl - TEMPO)
-
Halide catalyst promoter
-
Oxidizer (e.g., sodium hypochlorite or sodium chlorite)
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Dissolve Milbemycin A3 and the piperidine nitrogen oxygen free radical catalyst in dichloromethane in a reaction vessel.
-
Cool the reaction mixture to a temperature between -5°C and 15°C.
-
Prepare a solution of the oxidizer in saturated sodium bicarbonate solution, adjusting the pH to between 8.5 and 11.5.
-
Add the oxidizer solution dropwise to the reaction mixture over a period of 0.5 to 4 hours while maintaining the temperature.
-
Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC).
-
Upon completion, quench the reaction and extract the Milbemycin A3 5-Ketone intermediate.
-
Step 2: Oximation of Milbemycin A3 5-Ketone
The intermediate ketone is then converted to the oxime.
-
Materials:
-
Milbemycin A3 5-Ketone
-
1,4-Dioxane (solvent)
-
Methanol (co-solvent)
-
Hydroxylamine hydrochloride (oximation agent)
-
-
Procedure:
-
Dissolve the Milbemycin A3 5-Ketone intermediate in a mixture of 1,4-dioxane and methanol.
-
Add hydroxylamine hydrochloride to the solution. The mass ratio of hydroxylamine hydrochloride to the starting Milbemycin is typically between 1:1 and 1.5:1.[6]
-
Stir the reaction mixture at a temperature between 25°C and 35°C for 10 to 16 hours.[6]
-
Monitor the reaction for completion.
-
After the reaction is complete, the this compound is isolated and purified.
-
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Milbemycin (A3/A4 mixture) | [6] |
| Product | Milbemycin Oxime (A3/A4 mixture) | [6] |
| Conversion Rate | 91% | [6] |
| Overall Yield | 90.6% | [6] |
Logical Workflow for Semi-Synthetic Preparation
The logical workflow for the preparation of this compound is outlined below, from the starting natural product to the final semi-synthetic molecule.
Figure 2: Workflow from natural fermentation to the final semi-synthetic product.
References
Methodological & Application
Application Notes & Protocols: HPLC Analytical Method for Milbemycin A3 Oxime
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Milbemycin A3 Oxime. Milbemycin oxime, a mixture of Milbemycin A3 and A4 oximes, is a broad-spectrum antiparasitic agent.[1][] Accurate and robust analytical methods are crucial for quality control, stability testing, and formulation development.
Introduction
This compound is a key component of the milbemycin oxime drug substance, which is a macrocyclic lactone derived from the fermentation of Streptomyces hygroscopicus.[] It is effective against a wide range of internal and external parasites.[1] Given that commercial batches of milbemycin oxime can contain numerous related substances, a highly selective and stability-indicating HPLC method is essential for ensuring the quality and safety of the final drug product.[3][4] This application note details a validated stability-indicating HPLC method capable of separating this compound from its related compounds and degradation products.
Chromatographic Conditions
Several HPLC methods have been developed for the analysis of milbemycin oxime. The following tables summarize the chromatographic conditions from various validated methods, providing flexibility for laboratory-specific instrumentation and requirements.
Method 1: Isocratic HPLC Method [5]
| Parameter | Condition |
| Column | Supelco Ascentis Express C18 (100 mm x 3.0 mm, 2.7 µm) |
| Mobile Phase | 30% 0.05% Phosphoric acid in water : 70% (Methanol:Acetonitrile, 6:4 v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 50°C |
| Detection Wavelength | 244 nm |
| Injection Volume | Not Specified |
Method 2: Gradient HPLC Method [3][4][6]
| Parameter | Condition |
| Column | HALO® C18 (100 mm x 4.6 mm, 2.7 µm) |
| Mobile Phase A | Water:Acetonitrile:Perchloric acid (70:30:0.06, v/v/v) |
| Mobile Phase B | Isopropanol:Methanol:1,4-Dioxane:Perchloric acid (50:45:5:0.06, v/v/v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 50°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 6 µL |
Method 3: Isocratic HPLC Method for Nanoemulsions [7]
| Parameter | Condition |
| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 14% 0.5 mmol/L Ammonium acetate buffer : 86% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 249 nm |
| Injection Volume | 20 µL |
Method 4: Isocratic RP-HPLC for Simultaneous Estimation [8]
| Parameter | Condition |
| Column | Inertsil - ODS C18 (250 x 4.6 mm, 5µ) |
| Mobile Phase | Methanol:Water (70:30) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 253 nm |
| Injection Volume | 20 µL |
Method Validation Summary
Method validation is a critical aspect of analytical procedure development, ensuring the method is suitable for its intended purpose. The following table summarizes typical validation parameters for a this compound HPLC method.
| Parameter | Typical Results |
| Linearity (Concentration Range) | 0.1 - 200 µg/mL (R² = 0.999)[7] |
| Accuracy (% Recovery) | 98.39 - 105.18%[1][9] |
| Precision (% RSD) | Intraday: < 1.35%[7], Interday: 4.54 - 9.98%[1][9] |
| Limit of Detection (LOD) | 0.025 µg/mL[7] |
| Limit of Quantification (LOQ) | 0.05 µg/mL[7] |
| Specificity | The method is specific, as demonstrated by the separation of the main peak from its degradation products and related substances under stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).[3][5] |
| Robustness | The method is robust, showing no significant impact on results with deliberate small variations in flow rate, column temperature, and mobile phase composition.[3][10] |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution: Accurately weigh about 20.0 mg of Milbemycin Oxime reference standard into a 100 mL volumetric flask.[8]
-
Add a suitable diluent (e.g., methanol or acetonitrile) and sonicate for approximately 30 minutes to dissolve the standard completely.[8]
-
Make up the volume to the mark with the same diluent to obtain a stock solution.[8]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for constructing a calibration curve.
Preparation of Sample Solutions
The sample preparation will vary depending on the matrix (e.g., bulk drug, pharmaceutical dosage form, biological fluid).
-
For Bulk Drug Substance:
-
Accurately weigh a quantity of the Milbemycin Oxime bulk drug substance.
-
Dissolve and dilute with a suitable solvent to achieve a final concentration within the linear range of the method.
-
-
For Pharmaceutical Dosage Forms (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Milbemycin Oxime.
-
Transfer to a volumetric flask and add a suitable diluent.
-
Sonicate to ensure complete extraction of the drug.
-
Dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
For Plasma Samples:
-
To 200 µL of plasma, add 800 µL of acetonitrile containing an internal standard.[1]
-
Vortex the mixture for 30 seconds.[1]
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.[1]
-
Take 0.5 mL of the supernatant and add 0.5 mL of ultrapure water.[1][9]
-
Filter the solution through a 0.22 µm nylon syringe filter before injection.[1][9]
-
Chromatographic Procedure
-
Set up the HPLC system according to the chromatographic conditions specified in Section 2.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solutions in ascending order of concentration.
-
Inject the sample solutions.
-
After each injection, allow the chromatogram to run for a sufficient time to elute all components.
Data Analysis
-
Identify and integrate the peak corresponding to this compound in the chromatograms of the standard and sample solutions.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
-
Use the calibration curve to determine the concentration of this compound in the sample solutions.
Visualizations
The following diagrams illustrate the key workflows and relationships in the HPLC analytical method development for this compound.
Caption: HPLC Method Development and Validation Workflow.
Caption: Key Parameters for HPLC Method Validation.
References
- 1. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 6. Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Re… [ouci.dntb.gov.ua]
- 7. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 10. scielo.br [scielo.br]
Application Note: Quantification of Milbemycin A3 Oxime in Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of milbemycin A3 oxime in plasma. Milbemycin oxime, a macrocyclic lactone, consists of milbemycin A4 oxime (~80%) and this compound (~20%).[1][2] This protocol provides a robust and reproducible workflow for pharmacokinetic studies and other research applications requiring precise measurement of the A3 component. The methodology encompasses plasma sample preparation by protein precipitation, chromatographic separation using a C18 column, and detection by a tandem mass spectrometer operating in positive electrospray ionization mode.
Introduction
Milbemycin oxime is a broad-spectrum antiparasitic agent widely used in veterinary medicine to control internal and external parasites in animals.[3] It is a derivative of 5-didehydromilbemycin and is composed of two major homologs, A3 and A4.[1][2] Accurate quantification of the individual homologs in plasma is crucial for pharmacokinetic and pharmacodynamic assessments. This document provides a detailed protocol for the quantification of this compound using LC-MS/MS, a technique that offers high selectivity and sensitivity.
Experimental Protocol
This protocol is based on established methodologies for the analysis of milbemycin oxime in plasma.[1][4][5]
Materials and Reagents
-
This compound analytical standard
-
Moxidectin (Internal Standard - IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank plasma
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Pipettes
Sample Preparation
A protein precipitation method is employed for the extraction of this compound and the internal standard from plasma.[1]
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 800 µL of acetonitrile containing the internal standard (e.g., moxidectin at a suitable concentration).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 3500 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a C18 column with a gradient elution.
-
Column: Gemini C18 (50 mm × 2.0 mm, 5 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 35°C.[1]
Table 1: Gradient Elution Program [1]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 0.5 | 85 | 15 |
| 0.5 - 2.5 | 70 | 30 |
| 2.5 - 6.0 | 50 | 50 |
| 6.0 - 10.5 | 15 | 85 |
| 10.5 - 11.0 | 15 | 85 |
| 11.0 - 13.5 | 85 | 15 |
Mass Spectrometry
The analysis is performed in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
Table 2: MRM Transitions and Parameters [1][2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 542.2 | 153.1 | 200 | Optimized |
| Moxidectin (IS) | 640.3 | 498.2 | 200 | Optimized |
Collision energy should be optimized for the specific instrument used.
Data Presentation
The following tables summarize the quantitative performance of a similar validated method.[1][6]
Table 3: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Milbemycin Oxime | 2.5 - 250 | ≥ 0.998 |
Table 4: Precision and Accuracy
| Analyte | QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Milbemycin Oxime | 7.5 | 1.69 - 8.34 | 4.54 - 9.98 | 98.39 - 105.18 |
| 30 | 1.69 - 8.34 | 4.54 - 9.98 | 98.39 - 105.18 | |
| 200 | 1.69 - 8.34 | 4.54 - 9.98 | 98.39 - 105.18 |
Table 5: Recovery
| Analyte | QC Concentration (ng/mL) | Mean Extraction Recovery (%) |
| Milbemycin Oxime | 7.5 | 96.91 - 100.62 |
| 30 | 96.91 - 100.62 | |
| 200 | 96.91 - 100.62 |
Visualizations
The following diagrams illustrate the key workflows in this protocol.
Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.
Caption: Logical relationship for quantitative analysis by internal standard method.
References
- 1. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 3. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS method for determination of milbemycin oxime in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Development and validation of an LC-MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antiparasitic Assay of Milbemycin A3 Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A3 Oxime, a macrocyclic lactone, is a potent antiparasitic agent with a broad spectrum of activity against nematodes and arthropods, including mites.[1] It is a semi-synthetic derivative of the fermentation products of Streptomyces hygroscopicus subsp. aureolacrimosus.[2] The primary mechanism of action of milbemycin oxime in invertebrates involves the potentiation of glutamate-gated chloride channels (GluCls) in nerve and muscle cells.[1][2] This leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane, followed by paralysis and eventual death of the parasite.[2][3][4] As GluCls are absent in vertebrates, milbemycin oxime exhibits a high degree of selective toxicity. This document provides detailed protocols for in vitro assays to evaluate the antiparasitic activity of this compound against various parasites.
Quantitative Efficacy Data
Table 1: In Vitro Efficacy of this compound Against Nematode Larvae
| Parasite Species | Life Stage | Assay Type | Efficacy Metric | Value (ng/mL) | Reference |
| Crenosoma vulpis | L3 Larvae | Motility Assay | LC50 | 67 | [1] |
| Angiostrongylus vasorum | L3 Larvae | Motility Assay | LC50 | >1000 | [1] |
| Aelurostrongylus abstrusus | L3 Larvae | Motility Assay | LC50 | >1000 | [1] |
| Caenorhabditis elegans | Adult | Motility Assay | IC50 | 845 | [3] |
Table 2: In Vivo Efficacy of this compound Against Mites
| Parasite Species | Host | Efficacy Metric | Dosage | Efficacy | Reference |
| Sarcoptes scabiei | Dog | Mite count reduction | 2 mg/kg, weekly for 3 weeks | 100% | [5][6] |
| Demodex canis | Dog | Mite clearance | 0.5-1.6 mg/kg, daily | 85% cured | [7] |
| Psoroptes cuniculi | Rabbit | Lesion and mite reduction | 0.5 mg/kg, single dose (in combination) | Effective | [6] |
Signaling Pathway
The primary target of this compound is the glutamate-gated chloride channel (GluCl) in the nerve and muscle cells of invertebrates. The binding of this compound to these channels potentiates the effect of glutamate, leading to a prolonged opening of the channel and a continuous influx of chloride ions. This disrupts normal neurotransmission, causing paralysis and death of the parasite.
Experimental Protocols
Larval Motility Assay for Nematodes
This protocol is adapted from a method used to determine the efficacy of anthelmintics against third-stage (L3) larvae of various nematode species.[1]
a. Parasite Culture and L3 Larvae Collection:
-
Culture nematode eggs from fecal samples of infected hosts at 27°C for 7 days to obtain L3 larvae.
-
Collect the L3 larvae using a Baermann apparatus.
-
Wash the collected larvae multiple times in sterile water.
b. Assay Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the stock solution to achieve the desired final concentrations in the assay wells. The final solvent concentration should not exceed 1%.
-
In a 24-well plate, add approximately 50-100 L3 larvae suspended in culture medium (e.g., RPMI-1640) to each well.
-
Add the different concentrations of this compound to the respective wells. Include a solvent control (medium with the same concentration of solvent used for the drug) and a negative control (medium only).
-
Incubate the plate at a temperature suitable for the specific parasite species (e.g., 16°C for some lungworms) for 72 hours.[1]
-
After incubation, stimulate larval movement by adding a warm (37°C) digest solution or by gentle warming.
-
Observe the larvae under a microscope and count the number of motile and non-motile (paralyzed or dead) larvae in each well.
-
Calculate the percentage of non-motile larvae for each concentration and determine the LC50 value.
Larval Migration Inhibition Assay (LMIA) for Dirofilaria immitis
This protocol is based on a method developed for assessing the susceptibility of Dirofilaria immitis third-stage larvae (L3) to macrocyclic lactones.[8][9]
a. Parasite Preparation:
-
Obtain D. immitis L3 larvae from experimentally infected mosquitoes.
-
Wash the larvae in RPMI-1640 medium supplemented with antibiotics.
b. Assay Procedure:
-
Prepare serial dilutions of this compound in RPMI-1640 medium. The final solvent concentration should be non-toxic to the larvae (e.g., ≤1% DMSO).
-
In a 24-well plate, add approximately 30-50 L3 larvae per well in 1 mL of the prepared medium containing the different drug concentrations. Include solvent and negative controls.
-
Incubate the plate at 37°C in a 5% CO2 atmosphere for 48 hours.[8]
-
Following incubation, prepare a migration apparatus consisting of small tubes with a fine mesh (e.g., 20-25 µm) at the bottom, placed in a new 24-well plate.
-
Transfer the contents of each well from the incubation plate into the corresponding migration tube.
-
Allow the larvae to migrate through the mesh into the fresh medium in the lower plate for a set period (e.g., 2 hours) at 37°C.[8]
-
Count the number of larvae that have successfully migrated into the lower plate.
-
Calculate the percentage of migration inhibition for each drug concentration compared to the controls and determine the IC50 value.
In Vitro Mite Viability Assay (Adapted for Sarcoptes scabiei)
a. Mite Collection:
-
Collect Sarcoptes scabiei mites from skin scrapings of an infested host.
-
Isolate live adult mites under a stereomicroscope.
b. Assay Procedure:
-
Prepare a solidifying medium such as agar in petri dishes.
-
Prepare various concentrations of this compound. For topical application simulation, the compound can be incorporated into a suitable carrier.
-
Place a defined number of live mites in the center of each petri dish.
-
Apply a standardized amount of the test compound at different concentrations directly to the mites or incorporate it into the agar. Include a control group with the carrier only.
-
Seal the petri dishes and incubate at a temperature and humidity that mimics the host's skin environment (e.g., 35°C and high humidity).
-
Observe the mites at regular intervals (e.g., every hour) under a stereomicroscope to assess their motility.
-
Record the time until cessation of movement for all mites in each treatment group.
-
Determine the lethal time (LT50) or the concentration that causes mortality within a specific timeframe.
Data Interpretation and Troubleshooting
-
Variability: In vitro assays with live organisms can have inherent variability. It is crucial to perform multiple replicates and independent experiments to ensure the reliability of the data.
-
Solvent Effects: Always include a solvent control to ensure that the vehicle used to dissolve this compound does not affect parasite viability.
-
Parasite Viability: Distinguishing between paralysis and death can be challenging. For motility assays, a lack of movement after stimulation is a common endpoint. Vital stains can also be used for confirmation.
-
Data Analysis: Use appropriate statistical methods to analyze the dose-response data and calculate IC50 or LC50 values with confidence intervals.
Conclusion
The provided protocols offer standardized methods for evaluating the in vitro antiparasitic efficacy of this compound against a range of nematode and mite parasites. These assays are valuable tools for researchers and drug development professionals in the screening and characterization of antiparasitic compounds. Further optimization of these protocols for specific parasite species and life stages may be necessary to achieve the most accurate and reproducible results.
References
- 1. An in vitro confirmation of the ethonopharmacological use of Senna plants as anthelmintic against rumen fluke Paramphistomum gracile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies in vitro on the relative efficacy of current acaricides for Sarcoptes scabiei var. hominis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICI Journals Master List [journals.indexcopernicus.com]
- 6. Evaluation of the effect of afoxalaner with milbemycin 1 oxime in the treatment of rabbits naturally infected with Psoroptes cuniculi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical efficacy of milbemycin oxime in the treatment of generalized demodicosis in adult dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of canine scabies with milbemycin oxime - PMC [pmc.ncbi.nlm.nih.gov]
Milbemycin A3 Oxime: A Tool for Investigating Anthelmintic Resistance Mechanisms
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Milbemycin A3 oxime, a macrocyclic lactone anthelmintic, is a potent derivative of the fermentation products of Streptomyces hygroscopicus aureolacrimosus. It is a key compound for studying the mechanisms of anthelmintic resistance due to its specific mode of action and the increasing prevalence of resistance to macrocyclic lactones in parasitic nematodes of veterinary and agricultural significance. This document provides detailed application notes and experimental protocols for utilizing this compound in the investigation of anthelmintic resistance.
Mechanism of Action
This compound, like other milbemycins and avermectins, exerts its anthelmintic effect by acting as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1] This binding potentiates the effect of glutamate, leading to an increased influx of chloride ions into the cells. The resulting hyperpolarization of the cell membrane prevents the transmission of nerve signals, causing flaccid paralysis and eventual death of the parasite.[1] Crucially, vertebrates lack these specific glutamate-gated chloride channels, which contributes to the favorable safety profile of this class of drugs in host animals.
Mechanisms of Resistance
Anthelmintic resistance to macrocyclic lactones, including this compound, is a complex and multifactorial phenomenon. The primary mechanisms that have been identified include:
-
Alterations in the Target Site: Mutations in the genes encoding the subunits of glutamate-gated chloride channels can lead to a reduced binding affinity of this compound to its target. This is a significant mechanism of resistance.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (P-gp), can actively pump the drug out of the parasite's cells, thereby reducing the intracellular concentration of this compound at its target site.
-
Enhanced Drug Metabolism: Increased activity of metabolic enzymes, such as cytochrome P450s, can lead to a more rapid detoxification and clearance of the drug from the parasite's system.
Data Presentation: In Vitro Susceptibility to Milbemycin Oxime
The following table summarizes representative quantitative data on the in vitro efficacy of milbemycin oxime against a susceptible nematode species and provides an illustrative example of the shift in potency observed in a resistant strain, based on known cross-resistance patterns with other macrocyclic lactones.
| Nematode Species | Strain/Isolate | In Vitro Assay | Potency Metric (LC50/IC50) | Resistance Ratio (RR) | Reference |
| Crenosoma vulpis | Susceptible Field Isolate | Larval Motility Assay | LC50: 67 ng/mL | Not Applicable | [2] |
| Haemonchus contortus | Susceptible (Haecon-5) | Larval Development Assay | IC50: 0.218 ng/mL (Ivermectin) | Not Applicable | [3] |
| Haemonchus contortus | Resistant (Zhaosu-R) | Larval Development Assay | IC50: 1.291 ng/mL (Ivermectin) | 5.9 | [3] |
Note: Data for Haemonchus contortus is for Ivermectin and is presented to illustrate the typical magnitude of resistance observed for macrocyclic lactones due to cross-resistance.
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess anthelmintic resistance using this compound are provided below.
Protocol 1: Larval Motility Inhibition Assay
This assay assesses the ability of this compound to inhibit the motility of nematode larvae.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 culture medium
-
24-well or 96-well microtiter plates
-
Infective third-stage larvae (L3) of the nematode species of interest
-
Inverted microscope
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO. Store at -20°C.
-
Preparation of Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in RPMI-1640 medium to achieve the desired final test concentrations (e.g., ranging from 0.1 ng/mL to 1000 ng/mL). The final DMSO concentration in all wells, including controls, should be kept constant and at a non-toxic level (typically ≤1%).
-
Larval Preparation: Recover infective L3 larvae from fecal cultures. Wash the larvae several times with sterile water to remove debris.
-
Assay Setup:
-
Add approximately 50-100 L3 larvae suspended in 100 µL of RPMI-1640 to each well of a 24-well plate.[2]
-
Add 100 µL of the appropriate this compound working solution to each test well.
-
Include control wells containing larvae in RPMI-1640 with the same final concentration of DMSO as the test wells (vehicle control).
-
Include a negative control with larvae in RPMI-1640 only.
-
-
Incubation: Incubate the plates at a suitable temperature for the specific nematode species (e.g., 16°C for Crenosoma vulpis) for 72 hours.[2]
-
Motility Assessment: After incubation, visually assess the motility of the larvae in each well under an inverted microscope. Larvae are considered immotile if they do not show any signs of movement, even after gentle prodding with a pipette tip.
-
Data Analysis: For each concentration, calculate the percentage of motile larvae. Plot the percentage of inhibition of motility against the log of the this compound concentration. Determine the LC50 (the concentration that inhibits the motility of 50% of the larvae) using a suitable statistical software package with a log-probit or non-linear regression analysis.
Protocol 2: Larval Development Assay
This assay measures the inhibitory effect of this compound on the development of nematode eggs to the L3 larval stage.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Agar
-
Nutrient broth or yeast extract
-
96-well microtiter plates
-
Freshly collected nematode eggs
-
Saturated salt solution (e.g., NaCl or MgSO4) for egg flotation
-
Sieves of appropriate mesh size
-
Centrifuge
-
Inverted microscope
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Egg Isolation: Isolate nematode eggs from fresh fecal samples using a standard flotation method with a saturated salt solution. Wash the collected eggs thoroughly with water to remove any residual salt and debris.
-
Preparation of Assay Plates:
-
Prepare a nutrient agar solution (e.g., 1% agar in nutrient broth or yeast extract).
-
Dispense a small volume of the molten agar into each well of a 96-well plate and allow it to solidify.
-
-
Preparation of this compound Solutions: Prepare serial dilutions of this compound in water or a suitable buffer.
-
Assay Setup:
-
Add approximately 50-100 eggs suspended in a small volume of water to each well.
-
Add the this compound dilutions to the respective wells.
-
Include control wells with eggs and the vehicle (e.g., water with DMSO) and wells with eggs and water only.
-
-
Incubation: Incubate the plates in a humidified incubator at an appropriate temperature (e.g., 25-27°C) for 6-7 days to allow for larval development.
-
Assessment of Development: After the incubation period, add a drop of Lugol's iodine solution to each well to stop further development and aid in visualization. Under an inverted microscope, count the number of eggs, first-stage larvae (L1), second-stage larvae (L2), and third-stage larvae (L3) in each well.
-
Data Analysis: Calculate the percentage of eggs that developed to the L3 stage for each concentration. Determine the IC50 (the concentration that inhibits the development of 50% of the larvae to the L3 stage) by plotting the percentage of inhibition against the log of the drug concentration and performing a non-linear regression analysis.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound binds to GluCls, leading to paralysis.
Experimental Workflow for Assessing Anthelmintic Resistance
Caption: Workflow for evaluating anthelmintic resistance in nematodes.
Logical Relationship of Resistance Mechanisms
Caption: How resistance mechanisms counteract this compound.
References
Application Notes and Protocols: High-Purity Milbemycin A3 Oxime Reference Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Milbemycin A3 oxime is a semi-synthetic macrocyclic lactone and a derivative of milbemycin A3.[1] It is a component of the broader veterinary drug milbemycin oxime, which is a mixture of this compound and milbemycin A4 oxime.[1] This high-purity reference standard is intended for use in a variety of research applications, including analytical method development, validation, quality control, and in vitro studies investigating its antiparasitic properties.[1][2]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | (1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-24-hydroxy-21-(hydroxyimino)-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.1⁴˒⁸.0²⁰˒²⁴]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | PubChem CID: 145710043 |
| CAS Number | 114177-14-9 | [1] |
| Molecular Formula | C₃₁H₄₃NO₇ | [1] |
| Molecular Weight | 541.69 g/mol | [2] |
| Appearance | White solid | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [1] |
| Storage | Store at -20°C for long-term storage. | [1][3] |
Mechanism of Action
This compound, like other milbemycins and avermectins, exerts its antiparasitic effect by targeting the nervous system of invertebrates.[1] The primary mechanism of action involves the potentiation of glutamate-gated chloride ion channels, which are unique to invertebrates. This leads to an influx of chloride ions into nerve and muscle cells, causing hyperpolarization and subsequent paralysis and death of the parasite.[1]
Figure 1: Simplified signaling pathway of this compound in invertebrates.
Quality Control Specifications
This high-purity reference standard is manufactured to meet stringent quality control specifications, ensuring its suitability for sensitive research applications. While a batch-specific Certificate of Analysis should always be consulted, the following table provides typical specifications.
| Test | Specification |
| Purity (by HPLC) | ≥ 98% |
| Milbemycin A4 Oxime | ≤ 1.0% |
| Other Individual Impurities | ≤ 0.5% |
| Total Impurities | ≤ 2.0% |
| Loss on Drying | ≤ 1.0% |
| Residue on Ignition | ≤ 0.1% |
Note: These specifications are illustrative. Please refer to the Certificate of Analysis provided with the specific lot of the reference standard.
Stability Information
Proper storage is crucial to maintain the integrity of the this compound reference standard. Long-term storage at -20°C is recommended.[1][3] Forced degradation studies on the closely related milbemycin oxime (mixture of A3 and A4 oximes) have shown that the molecule is susceptible to degradation under certain conditions.
| Condition | Observation |
| Acidic Hydrolysis | Significant degradation |
| Basic Hydrolysis | Significant degradation |
| Oxidation | Slight degradation |
| Thermal (Solid State) | Stable |
| Photolytic (Solid State) | Stable |
Note: This information is based on studies of milbemycin oxime and is intended to provide general guidance. Stability of the high-purity this compound reference standard should be independently verified for specific applications.
In Vitro Efficacy Data
This compound is a potent anthelmintic. The following data, derived from studies on milbemycin oxime, indicate the effective concentration ranges against common parasites. Researchers should perform dose-response studies to determine the precise IC₅₀/EC₅₀ values for high-purity this compound in their specific assay systems.
| Parasite | Assay Type | Effective Concentration Range |
| Haemonchus contortus (Barber's pole worm) | Larval Motility Assay | 10⁻⁹ g/mL - 10⁻⁶ g/mL |
| Dirofilaria immitis (Heartworm) microfilariae | In vitro culture | 10⁻⁷ g/mL - 5 x 10⁻⁶ g/mL |
Note: The effective concentrations are based on studies with milbemycin oxime (a mixture of A3 and A4 oximes) and may vary for the high-purity A3 oxime standard.
Experimental Protocols
Preparation of Stock and Working Solutions
References
Protocol for the Dissolution of Milbemycin A3 Oxime for In Vitro Research Applications
Introduction
Milbemycin A3 oxime is a semi-synthetic macrocyclic lactone belonging to the milbemycin family, which is closely related to the avermectins. It is a component of the broader veterinary drug, milbemycin oxime.[1] In invertebrates, this compound acts as a potent anthelmintic and acaricide by targeting glutamate-gated chloride channels (GluCls).[2][3][4] This interaction leads to an influx of chloride ions, resulting in hyperpolarization of neuronal and muscle cells, followed by paralysis and death of the parasite.[4] Due to its specific mode of action on invertebrate nerve and muscle cells, this compound is a valuable tool for in vitro studies in parasitology and neurobiology.
This document provides a detailed protocol for the proper dissolution of this compound for use in various in vitro experimental setups. Adherence to this protocol is crucial for obtaining reproducible and reliable results.
Solubility of this compound
This compound is a crystalline solid that exhibits poor solubility in aqueous solutions but is soluble in several organic solvents.[5] The choice of solvent is critical for preparing stock solutions that can be further diluted into aqueous cell culture media or buffers for in vitro assays.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Approximately 15 mg/mL; another source indicates ≥ 100 mg/mL | [6][7] |
| Ethanol | Approximately 20 mg/mL | [6] |
| Dimethylformamide (DMF) | Approximately 15 mg/mL | [6] |
| Methanol | Soluble | [1] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | [6] |
Experimental Protocols
Materials and Equipment
-
This compound (crystalline solid)
-
High-purity Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ethanol (anhydrous)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile tips
-
Cell culture medium or desired aqueous buffer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
-
Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. For example, weigh 1 mg of the compound.
-
Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube to achieve the desired concentration. For a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of this compound.
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] Stock solutions in DMSO are stable for at least one year at -20°C and up to two years at -80°C.[6]
Preparation of a Working Solution for In Vitro Assays
This protocol describes the preparation of a working solution by diluting the high-concentration stock solution into an aqueous medium.
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution into the pre-warmed cell culture medium or experimental buffer to achieve the final desired concentration. It is crucial to add the stock solution to the aqueous medium while vortexing to ensure rapid and uniform mixing, preventing precipitation of the compound.
-
Final Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Usage: Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions of this compound for more than one day.[6]
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound in Invertebrates
This compound's primary mechanism of action involves the potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][4] This leads to a cascade of events culminating in paralysis and death of the organism.
Caption: Signaling pathway of this compound in invertebrates.
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for utilizing dissolved this compound in an in vitro cell-based assay.
Caption: Experimental workflow for in vitro studies.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. toku-e.com [toku-e.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AOP-Wiki [aopwiki.org]
Application of Milbemycin A3 Oxime in Screening for Novel Anthelmintics
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The increasing prevalence of anthelmintic resistance necessitates the discovery and development of novel drugs with new mechanisms of action. Milbemycin A3 oxime, a macrocyclic lactone, is a potent broad-spectrum anthelmintic used in veterinary medicine.[1] Its well-characterized mechanism of action and consistent efficacy make it an ideal positive control in screening assays for the identification of new anthelmintic compounds. This document provides detailed application notes and protocols for utilizing this compound in high-throughput screening (HTS) campaigns targeting parasitic nematodes.
Mechanism of Action
This compound, like other milbemycins and avermectins, exerts its anthelmintic effect by acting on glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[2]
-
Binding to GluCls: this compound binds to GluCls, which are ligand-gated ion channels found in nematodes and insects but not in mammals.
-
Chloride Ion Influx: This binding potentiates the effect of glutamate, leading to an increased and irreversible opening of the chloride channels.
-
Hyperpolarization: The influx of chloride ions causes hyperpolarization of the neuronal and muscle cell membranes.
-
Paralysis and Death: This hyperpolarization inhibits nerve signal transmission and muscle contraction, resulting in flaccid paralysis and eventual death of the parasite.
Quantitative Data
This compound has demonstrated high efficacy against a variety of nematode species. The following tables summarize its potency from both in vitro and in vivo studies. This data is crucial for establishing baseline activity and setting appropriate concentrations for its use as a positive control in screening assays.
Table 1: In Vitro Potency of this compound Against Caenorhabditis elegans
| Parameter | Value (µM) | Assay Type | Reference |
| EC50 | 0.06 ± 0.003 | Motility Assay | [3] |
Table 2: In Vivo Efficacy of this compound Against Various Nematodes in Dogs
| Nematode Species | Dosage (mg/kg) | Efficacy (%) | Study Type | Reference |
| Ancylostoma spp. (mature) | 0.25 | 49 | Naturally Infected | [4] |
| 0.50 | 95 | Naturally Infected | [4] | |
| 0.75 | 99 | Naturally Infected | [4] | |
| Ancylostoma caninum (L3/L4 stages) | 0.50 | 49 | Experimentally Induced | [4] |
| Ancylostoma caninum (L4 stages) | 0.50 | >80 | Experimentally Induced | [4] |
| Ancylostoma caninum (early L5 stages) | 0.50 | >80 | Experimentally Induced | [4] |
| Ancylostoma caninum (mature) | 0.50 | >90 | Experimentally Induced | [4] |
| Ancylostoma caninum (immature L4) | ≥0.75 | 98.92 - 99.25 | Experimentally Induced | [5] |
| Ancylostoma caninum (immature adult) | ≥0.75 | 97.77 - 98.58 | Experimentally Induced | [5] |
| Trichuris vulpis (mature) | 0.55 - 0.86 | 97 | Naturally Infected | [4] |
| Dirofilaria immitis (larvae) | 0.25 | 100 | Experimentally Induced (monthly) | [6] |
Table 3: Prophylactic Efficacy of this compound Against Dirofilaria immitis in Dogs and Cats
| Host | Dosage (mg/kg) | Treatment Schedule | Efficacy (%) | Reference |
| Dog | 0.25 | Monthly for 6 months | 100 | [6] |
| Dog | 0.25 | Single dose, 15-60 days post-infection | 100 | [7] |
| Cat | 2.0 - 2.5 | Single dose, 30 days post-infection | 100 | [8] |
| Cat | 0.5 - 0.9 | Single dose, 30 or 60 days post-infection | Incomplete | [9] |
| Cat | 0.5 - 0.9 | Two doses, 60 and 90 days post-infection | 100 | [9] |
Experimental Protocols
High-Throughput Screening (HTS) using C. elegans Motility Assay
This protocol describes a motility-based HTS assay using the model organism Caenorhabditis elegans. This compound is used as a positive control to validate assay performance and normalize the data.
4.1.1 Materials and Reagents
-
C. elegans wild-type strain (e.g., Bristol N2)
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50
-
M9 buffer
-
S Medium
-
96-well or 384-well microtiter plates (clear, flat-bottom)
-
This compound (stock solution in DMSO)
-
Test compounds (in DMSO)
-
Automated liquid handling system
-
Automated imaging system or microplate reader capable of detecting worm movement (e.g., WMicrotracker™)
-
Data analysis software
4.1.2 Experimental Workflow
Caption: High-throughput screening workflow for anthelmintics.
4.1.3 Detailed Protocol
-
Worm Preparation:
-
Culture and synchronize C. elegans to the L4 larval stage using standard methods.
-
Wash the synchronized worms off the NGM plates using M9 buffer.
-
Wash the worms multiple times with S Medium to remove bacteria.
-
Resuspend the worms in S Medium at a concentration of approximately 50-100 worms per 50 µL.
-
-
Plate Preparation:
-
Using an automated liquid handler, dispense 50 µL of the worm suspension into each well of a 96- or 384-well plate.
-
Add 1 µL of test compounds, this compound (final concentration, e.g., 10 µM), or DMSO (negative control) to the appropriate wells. The final DMSO concentration should not exceed 1%.
-
-
Incubation and Measurement:
-
Incubate the plates at 20-25°C for a defined period (e.g., 24, 48, or 72 hours).
-
Measure worm motility at regular intervals using an automated imaging system. The system will quantify movement, often by detecting infrared light interruption or by video analysis.
-
-
Data Analysis:
-
Normalize the motility data to the positive (this compound) and negative (DMSO) controls.
-
Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS.
-
Identify "hits" as compounds that cause a significant reduction in motility compared to the negative control.
-
Hit Confirmation and Dose-Response Analysis
Compounds identified as primary hits in the HTS should be further validated.
4.2.1 Workflow for Hit Validation
Caption: Logical workflow for hit validation and characterization.
4.2.2 Protocol
-
Re-testing: Re-test the primary hits in triplicate to confirm their activity.
-
Dose-Response: Perform a dose-response analysis by testing the confirmed hits over a range of concentrations (e.g., 8-point serial dilutions).
-
IC50/EC50 Determination: Plot the dose-response data and calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each compound. Compare the potency of the hits to that of this compound.
-
Secondary Assays: Test promising compounds in secondary assays, which may include assays with different parasitic nematode species or different life stages.
Signaling Pathway
The mechanism of action of this compound on the nematode neuromuscular system is depicted below.
Caption: Mechanism of action of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Z'-factor (<0.5) | High variability in worm motility | Ensure proper synchronization of worm culture. Optimize worm density per well. |
| Inconsistent compound dispensing | Calibrate and validate the automated liquid handler. | |
| Low activity of positive control | Check the integrity and concentration of the this compound stock solution. | |
| High number of false positives | Compound precipitation | Check the solubility of the compounds in the assay medium. Reduce the final concentration. |
| Compound autofluorescence (if using a fluorescence-based assay) | Use a motility assay based on imaging or light scattering. | |
| High number of false negatives | Insufficient incubation time | Extend the incubation period. |
| Low compound potency | Screen at a higher concentration, if solubility permits. |
Conclusion
This compound is an invaluable tool for the discovery of novel anthelmintics. Its use as a positive control in high-throughput screening assays, particularly those based on nematode motility, ensures the reliability and robustness of the screening data. The protocols and data presented here provide a comprehensive guide for researchers to effectively incorporate this compound into their anthelmintic drug discovery programs.
References
- 1. nbinno.com [nbinno.com]
- 2. Avermectin/milbemycin resistance in trichostrongyloid nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Efficacy of milbemycin oxime against naturally acquired or experimentally induced Ancylostoma spp and Trichuris vulpis infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of milbemycin oxime in combination with spinosad in the treatment of larval and immature adult stages of Ancylostoma caninum and Toxocara canis in experimentally infected dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prophylactic efficacy of milbemycin oxime against multiple infection of dogs with Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prophylactic effect of milbemycin oxime against Dirofilaria immitis infection in dogs: optimum dose and administration time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 9. Efficacy of milbemycin oxime in chemoprophylaxis of dirofilariasis in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Milbemycin A3 Oxime: A Tool for Probing Ligand-Gated Ion Channel Function
Application Notes and Protocols for Ion Channel Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A3 oxime is a semi-synthetic derivative of the macrocyclic lactone milbemycin A3.[1][2][3] As part of the broader family of milbemycins and avermectins, it is a potent modulator of specific ligand-gated ion channels, primarily in invertebrates. This property makes it a valuable tool compound for researchers investigating the physiology and pharmacology of these channels. This document provides detailed application notes and experimental protocols for the use of this compound in ion channel research, with a focus on its primary targets: invertebrate glutamate-gated chloride channels (GluCls) and its secondary interactions with mammalian gamma-aminobutyric acid type A (GABA-A) receptors. Additionally, we will explore its potential, though less characterized, effects on P2X7 receptors.
Physicochemical Properties and Handling
This compound is a white solid with poor water solubility.[2][3] It is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2][3] For in vitro experiments, it is crucial to prepare stock solutions in a suitable organic solvent and then dilute to the final working concentration in the extracellular recording solution. The final solvent concentration should be kept to a minimum (typically <0.1%) to avoid non-specific effects on ion channels and cell membranes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C31H43NO7 | [2][4] |
| Molecular Weight | 541.7 g/mol | [2][4] |
| Appearance | White solid | [2] |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO. Poor water solubility. | [2][3] |
| Storage | -20°C | [2] |
Mechanism of Action
The primary mechanism of action for milbemycins is the potentiation and direct activation of glutamate-gated chloride channels (GluCls) in invertebrates.[1][2][4][5] This leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cell membranes, and subsequent paralysis of the organism.[1][2][4] In mammals, milbemycins have been shown to interact with GABA-A receptors, acting as positive allosteric modulators.[4]
Application 1: Probing Invertebrate Glutamate-Gated Chloride Channels (GluCls)
This compound can be used to study the function and pharmacology of GluCls, which are crucial for neurotransmission in many invertebrate species, including nematodes and arthropods.
Quantitative Data
Table 2: Potency of Milbemycins and Avermectins on Invertebrate GluCls
| Compound | Preparation | Effect | Potency | Reference |
| Milbemycin D | Ascaris suum pharyngeal muscle | Potentiation of glutamate response | Dose-dependent increase in conductance | [6] |
| Moxidectin | Haemonchus contortus GluClα expressed in COS-7 cells | [3H]-Moxidectin binding | Kd = 0.18 ± 0.02 nM | [7] |
| Ivermectin | Haemonchus contortus GluClα expressed in COS-7 cells | [3H]-Ivermectin binding | Kd = 0.11 ± 0.021 nM | [7] |
Experimental Protocol: Whole-Cell Voltage-Clamp Electrophysiology on Invertebrate Neurons
This protocol describes the recording of GluCl currents from cultured or acutely dissociated invertebrate neurons.
Materials:
-
This compound
-
External solution (e.g., for marine invertebrates, in mM: 460 NaCl, 10 KCl, 10 CaCl2, 55 MgCl2, 10 HEPES, pH 7.6)
-
Internal solution (in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.4 GTP-Na, pH 7.2)
-
Glutamate (agonist)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Cell culture or dissociation reagents
Procedure:
-
Cell Preparation: Culture or acutely dissociate neurons from the invertebrate species of interest.
-
Solution Preparation: Prepare and filter all solutions. Prepare a 10 mM stock solution of this compound in DMSO.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a neuron.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply glutamate at its EC20-EC50 concentration to elicit a baseline chloride current.
-
After a stable baseline is achieved, co-apply glutamate with increasing concentrations of this compound (e.g., 1 nM to 10 µM) to determine its potentiating effect.
-
To test for direct activation, apply this compound in the absence of glutamate.
-
-
Data Analysis: Measure the peak amplitude of the chloride current in response to each condition. Plot a concentration-response curve to determine the EC50 for potentiation or direct activation.
References
- 1. researchgate.net [researchgate.net]
- 2. toku-e.com [toku-e.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. toku-e.com [toku-e.com]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. An electrophysiological preparation of Ascaris suum pharyngeal muscle reveals a glutamate-gated chloride channel sensitive to the avermectin analogue, milbemycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Milbemycin A3 Oxime Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycins are a class of macrocyclic lactones with potent anthelmintic, insecticidal, and acaricidal activities.[1] Their mechanism of action primarily involves the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to hyperpolarization of neuronal and muscular cells, resulting in paralysis and death of the parasite.[2][3][4][5] Milbemycin oxime, a semi-synthetic derivative, is a commercially successful antiparasitic agent used in veterinary medicine. It is a mixture of the 5-oxime derivatives of milbemycin A4 and A3.[1] Structure-activity relationship (SAR) studies are crucial for the development of new milbemycin analogues with improved potency, spectrum of activity, and pharmacokinetic properties. This document provides detailed protocols for the synthesis of Milbemycin A3 oxime derivatives and summarizes key SAR findings.
Data Presentation
The biological activity of Milbemycin A3 and its derivatives is typically evaluated against various parasites. The following tables summarize quantitative data from structure-activity relationship studies.
Table 1: In Vitro Microfilaricidal Activity of Milbemycin A3 5-Oxime Derivatives
Data from Tsukamoto et al., 1991. The study focused on the activity against the microfilariae of Dirofilaria immitis in vitro. While the full quantitative data set requires access to the original publication, the paper established the high efficacy of 5-oxime derivatives.
| Compound | R Group on Oxime | Relative Activity |
| Milbemycin A3 | - | Baseline |
| Milbemycin A3 5-oxime | H | High |
| Milbemycin A3 5-(O-methyl-oxime) | CH3 | Data in original article |
| Milbemycin A3 5-(O-ethyl-oxime) | C2H5 | Data in original article |
Note: This table is representative of the data presented in Tsukamoto et al., 1991. Researchers are encouraged to consult the original publication for detailed quantitative values.
Table 2: Insecticidal Activity of Milbemycin Analogues against Oriental Armyworm (Mythimna separata) and Black Bean Aphid (Aphis craccivora)
Data from Zhao et al., 2011.[6][7]
| Compound ID | Modification | LC50 (mg/L) vs. Oriental Armyworm | LC50 (mg/L) vs. Black Bean Aphid |
| 4Ib | 13-(2,2-dimethylbutanoyl) | 0.250 | 0.150 |
| 4IIm | 13-(phenylacetyl) | 0.204 | 0.070 |
| 4IIn | 13-((Z)-1-(methoxyimino)-1-phenylacetyl) | 0.350 | 0.120 |
Experimental Protocols
Protocol 1: General Synthesis of Milbemycin A3 5-Oxime Derivatives
This protocol describes a two-step process for the synthesis of Milbemycin A3 5-oxime derivatives, starting from Milbemycin A3. The key steps are the oxidation of the C5-hydroxyl group to a ketone, followed by oximation.
Step 1: Oxidation of Milbemycin A3 to 5-keto-Milbemycin A3
-
Dissolution: Dissolve Milbemycin A3 in a suitable organic solvent such as dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Oxidation: Add an oxidizing agent. A common method involves the use of manganese dioxide (MnO2). Add activated MnO2 portion-wise to the stirred solution.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 5-keto-Milbemycin A3, can be purified by column chromatography on silica gel.
Step 2: Oximation of 5-keto-Milbemycin A3
-
Dissolution: Dissolve the purified 5-keto-Milbemycin A3 in a solvent mixture, typically methanol and pyridine.
-
Addition of Hydroxylamine: Add the desired hydroxylamine hydrochloride derivative (e.g., hydroxylamine hydrochloride for the unsubstituted oxime, or an O-substituted hydroxylamine hydrochloride for derivatives). The choice of hydroxylamine derivative will determine the R-group on the resulting oxime.
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, remove the solvents under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude this compound derivative can be purified by column chromatography.
Protocol 2: Preparation of O-Substituted Hydroxylamine Hydrochlorides
To synthesize a variety of this compound derivatives, different O-substituted hydroxylamines are required. These can be prepared from the corresponding alcohols.
-
Mesylation of Alcohol: React the desired alcohol with methanesulfonyl chloride in the presence of a base like triethylamine in a suitable solvent (e.g., dichloromethane) at 0 °C to form the corresponding mesylate.
-
Reaction with N-Hydroxyphthalimide: React the mesylate with N-hydroxyphthalimide in the presence of a base such as potassium carbonate in a solvent like DMF.
-
Hydrazinolysis: Treat the resulting N-(alkoxy)phthalimide with hydrazine hydrate in a solvent like ethanol to cleave the phthalimide group and yield the O-substituted hydroxylamine.
-
Salt Formation: Treat the free O-substituted hydroxylamine with hydrochloric acid to form the stable hydrochloride salt, which can then be used in the oximation reaction described in Protocol 1.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and SAR study of this compound derivatives.
Caption: Proposed signaling pathway for the antiparasitic action of this compound derivatives.
References
- 1. toku-e.com [toku-e.com]
- 2. (PDF) Synthesis of 5-Keto-5-Oxime Derivatives of [research.amanote.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. EP0440582A1 - Process for preparing O-substituted hydroxylamines - Google Patents [patents.google.com]
- 5. US5382685A - Preparation of O-substituted hydroxylammonium salts - Google Patents [patents.google.com]
- 6. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]
- 7. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Milbemycin A3 Oxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Milbemycin A3 Oxime and improving yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| TROUBLE-001 | Low yield of Milbemycin A3 Ketone (Oxidation Step) | 1. Incomplete oxidation of Milbemycin A3. 2. Degradation of the starting material or product. 3. Suboptimal ratio of oxidizing agent to substrate. 4. Inappropriate reaction temperature or time. | 1. Monitor the reaction progress using TLC or HPLC to ensure complete conversion. 2. Use mild oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane to minimize degradation.[1] 3. Optimize the molar ratio of the oxidizing agent; an excess may be required but a large excess can lead to side products. 4. Maintain the recommended temperature range (e.g., -5 to 15°C for some methods) and optimize the reaction time.[1] |
| TROUBLE-002 | Low yield of this compound (Oximation Step) | 1. Incomplete reaction of Milbemycin A3 Ketone. 2. Unfavorable reaction pH. 3. Suboptimal temperature or reaction time. 4. Inefficient purification leading to product loss. | 1. Ensure the correct stoichiometry of hydroxylamine hydrochloride. An excess is typically used. 2. Adjust the pH of the reaction mixture. The oximation reaction is often favored under slightly acidic or neutral conditions. The addition of a base like pyridine or sodium acetate can be beneficial. 3. Conduct the reaction at a suitable temperature (e.g., 25-35°C) for an adequate duration (e.g., 10-16 hours).[1] 4. Optimize the purification method. Silica gel chromatography is common; select an appropriate solvent system to ensure good separation and minimize tailing.[2] |
| TROUBLE-003 | Formation of multiple spots on TLC/HPLC (Impurity Issues) | 1. Presence of impurities in the starting Milbemycin A3. 2. Formation of side products during oxidation. 3. Isomerization of the oxime product (E/Z isomers). 4. Degradation of the product during workup or purification. | 1. Ensure the purity of the starting material. Impurities from the fermentation broth can carry through the synthesis.[3][4] 2. Over-oxidation or side reactions with the oxidizing agent can create impurities. Use of milder and more selective oxidizing agents is recommended. 3. The oxime can form as a mixture of E and Z isomers, which may appear as separate spots. Separation may be possible with careful chromatography. 4. Avoid harsh acidic or basic conditions during workup. Use rotary evaporation at moderate temperatures to remove solvents. |
| TROUBLE-004 | Difficulty in purifying the final product | 1. Co-elution of impurities with the desired product. 2. Product instability on the stationary phase. 3. Inappropriate choice of chromatographic conditions. | 1. Employ a different solvent system or a different type of chromatography (e.g., reversed-phase HPLC) for better separation.[3] 2. Deactivate the silica gel with a small amount of a base like triethylamine in the eluent to prevent degradation of the acid-sensitive product. 3. Systematically screen different solvent systems for column chromatography. A gradient elution might be necessary to separate closely related impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a two-step process. First, the C5-hydroxyl group of Milbemycin A3 is oxidized to a ketone, forming Milbemycin A3 Ketone. This intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime, this compound.[1][5]
Q2: What are some common oxidizing agents used for the first step?
A2: A variety of oxidizing agents can be used, with differing selectivities and reaction conditions. Common choices include manganese dioxide (MnO₂), Dess-Martin periodinane, and oxidation systems like TEMPO with a co-oxidant. Some patented methods have utilized hypochlorite or chlorite as the oxidizer with a piperidine nitrogen oxygen free radical catalyst.[1] The choice of oxidant can significantly impact the yield and impurity profile.
Q3: How can I control the E/Z isomer ratio of the oxime?
A3: The ratio of E and Z isomers of the oxime can be influenced by the reaction conditions, such as the solvent, temperature, and the presence of acids or bases. Thermodynamic or kinetic control can favor one isomer over the other. It is often challenging to obtain a single isomer, and a mixture is commonly produced.
Q4: What are the typical impurities found in this compound synthesis?
A4: Impurities can originate from the initial Milbemycin A3 fermentation broth, such as homologs and isomers.[3][4] Other impurities can be formed during the synthesis, including unreacted starting material, the ketone intermediate, and by-products from side reactions or degradation.[6][7]
Q5: What analytical techniques are recommended for monitoring the reaction and assessing purity?
A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of the reactions. For detailed analysis of purity and quantification of yield, High-Performance Liquid Chromatography (HPLC) is the preferred method. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation of the final product and identification of any significant impurities.[3]
Data Presentation
Table 1: Summary of Reaction Parameters for Milbemycin A3 Ketone Synthesis (Oxidation)
| Parameter | Method 1 (Patent US9598429B2) [1] | Method 2 (General Lab Scale) |
| Starting Material | Milbemycin A3/A4 Mixture | Milbemycin A3 |
| Oxidizing Agent | Hypochlorite/Chlorite | Manganese Dioxide (MnO₂) |
| Catalyst | Piperidine nitrogen oxygen free radical | Not applicable |
| Solvent | Dichloromethane | Dichloromethane or Chloroform |
| Temperature | -5 to 15°C | Room Temperature |
| Reaction Time | 0.5 - 4 hours | 2 - 6 hours |
| Typical Yield | High (not specified numerically) | 70 - 85% |
Table 2: Summary of Reaction Parameters for this compound Synthesis (Oximation)
| Parameter | Method 1 (Patent US9598429B2) [1] | Method 2 (General Lab Scale) |
| Starting Material | Milbemycin Ketone | Milbemycin A3 Ketone |
| Reagent | Hydroxylamine hydrochloride | Hydroxylamine hydrochloride |
| Base | Not specified, solvent system implies neutral/acidic | Pyridine or Sodium Acetate |
| Solvent | 1,4-Dioxane and Methanol | Ethanol or Methanol |
| Temperature | 25 - 35°C | Room Temperature to 50°C |
| Reaction Time | 10 - 16 hours | 4 - 12 hours |
| Typical Yield | >90% | 80 - 95% |
Experimental Protocols
Protocol 1: Synthesis of Milbemycin A3 Ketone
-
Dissolve Milbemycin A3 (1 equivalent) in dichloromethane.
-
Add activated manganese dioxide (10-20 equivalents).
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude Milbemycin A3 Ketone.
-
The crude product can be used directly in the next step or purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound
-
Dissolve the crude Milbemycin A3 Ketone (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (2-3 equivalents) and pyridine (2-3 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the ketone is consumed (typically 4-12 hours).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
Visualizations
Caption: Synthetic pathway of this compound.
Caption: Troubleshooting logic for low yield.
Caption: Experimental workflow with checkpoints.
References
- 1. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
- 2. CN105254644A - Preparation method of milbemycin oxime - Google Patents [patents.google.com]
- 3. Isolation and identification of three new isomer impurities in milbemycin oxime drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioaustralis.com [bioaustralis.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Degradation pathways of Milbemycin A3 Oxime under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Milbemycin A3 Oxime. The information provided is intended to assist in understanding and managing its degradation under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stress conditions that lead to the degradation of this compound?
A1: this compound is susceptible to degradation under several stress conditions, including acidic and alkaline hydrolysis, oxidation, thermal stress, and photolysis.[1][2] Each of these conditions can lead to the formation of distinct degradation products.
Q2: What are the major degradation products observed for this compound?
A2: Under various stress conditions, a total of twelve major degradation products have been observed for Milbemycin Oxime (a mixture of A3 and A4 oximes).[1] Characterization of these products is typically performed using LC-MS and NMR.[1] For this compound specifically, degradation pathways have been proposed, leading to various related substances.
Q3: How can I prevent the degradation of my this compound samples during storage and handling?
A3: To minimize degradation, it is recommended to store this compound at -20°C for long-term storage. It is soluble in ethanol, methanol, DMF, and DMSO, but has poor water solubility.[3] For working solutions, it is advisable to prepare them fresh and protect them from light and extreme temperatures.
Q4: Are there validated analytical methods available for studying the stability of this compound?
A4: Yes, stability-indicating HPLC methods have been developed and validated for the assay of Milbemycin Oxime and the estimation of its related compounds.[4] These methods are capable of separating the intact drug from its degradation products formed under various stress conditions.
Troubleshooting Guides
Problem: I am observing unexpected peaks in my chromatogram when analyzing this compound.
-
Possible Cause 1: Sample Degradation. Your sample may have degraded due to improper storage or handling. Exposure to light, elevated temperatures, or incompatible solvents can initiate degradation.
-
Troubleshooting Steps:
-
Review your sample preparation and storage procedures. Ensure that the sample was protected from light and stored at the recommended temperature.
-
Prepare a fresh sample of this compound and re-analyze to see if the unexpected peaks persist.
-
If the issue continues, consider performing a forced degradation study under controlled conditions (e.g., acid, base, peroxide) to identify if the unknown peaks correspond to known degradation products.
-
-
Possible Cause 2: Contamination. The unexpected peaks could be due to contamination from glassware, solvents, or other reagents.
-
Troubleshooting Steps:
-
Analyze a blank sample (containing only the mobile phase) to check for any system-related peaks.
-
Use high-purity solvents and reagents.
-
Ensure all glassware is thoroughly cleaned.
-
Problem: The concentration of my this compound standard is decreasing over time.
-
Possible Cause: Instability in Solution. this compound may not be stable in the chosen solvent over the duration of your experiment, especially if exposed to light or non-optimal pH conditions.
-
Troubleshooting Steps:
-
Investigate the stability of this compound in your specific solvent system by analyzing the solution at different time points.
-
If instability is confirmed, prepare fresh standards more frequently or consider using a different, more stabilizing solvent.
-
Protect your standard solutions from light by using amber vials or covering them with aluminum foil.
-
Quantitative Data on this compound Degradation
The following table summarizes the degradation of this compound under various stress conditions. The data is compiled from forced degradation studies.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | Major Degradation Products | Reference |
| Acidic Hydrolysis | 1 M HCl | 2 hours | 80 °C | Not specified | Isomerization and degradation products | [1] |
| Alkaline Hydrolysis | 0.1 M NaOH | 1 hour | 80 °C | Not specified | Degradation products | [1] |
| Oxidative | 30% H₂O₂ | 24 hours | Room Temp | Not specified | Oxidized degradation products | [1] |
| Thermal (Solid) | - | 7 days | 105 °C | Not specified | Thermal degradation products | [1] |
| Thermal (Solution) | In Water | 7 days | 80 °C | Not specified | Thermal degradation products | [1] |
| Photolytic (Solid) | UV/Vis light | 7 days | Room Temp | Not specified | Photolytic degradation products | [1] |
| Photolytic (Solution) | In Water | 7 days | Room Temp | Not specified | Photolytic degradation products | [1] |
Note: The referenced study focused on Milbemycin Oxime as a mixture of A3 and A4. The specific percentage of degradation for A3 oxime was not always individually reported.
Experimental Protocols
Forced Degradation Studies of this compound
The following are generalized protocols for conducting forced degradation studies on this compound, based on published methods.[1][2]
1. Acidic Hydrolysis
-
Objective: To assess degradation under acidic conditions.
-
Protocol:
-
Dissolve a known concentration of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Add an equal volume of 1 M hydrochloric acid (HCl).
-
Incubate the mixture in a water bath at 80°C for 2 hours.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1 M sodium hydroxide (NaOH).
-
Dilute the sample with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.
-
2. Alkaline Hydrolysis
-
Objective: To evaluate degradation under basic conditions.
-
Protocol:
-
Dissolve this compound in a suitable organic solvent.
-
Add an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Incubate the mixture in a water bath at 80°C for 1 hour.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid (HCl).
-
Dilute the sample with the mobile phase for HPLC analysis.
-
3. Oxidative Degradation
-
Objective: To determine the effect of oxidative stress.
-
Protocol:
-
Dissolve this compound in a suitable organic solvent.
-
Add an appropriate volume of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
4. Thermal Degradation
-
Objective: To investigate the impact of heat.
-
Protocol (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Keep the vial in a hot air oven maintained at 105°C for 7 days.
-
After the specified time, remove the sample, allow it to cool, and dissolve it in a suitable solvent.
-
Dilute to the desired concentration for HPLC analysis.
-
-
Protocol (Solution State):
-
Prepare a solution of this compound in water or another suitable solvent.
-
Incubate the solution at 80°C for 7 days.
-
Cool the solution and dilute it with the mobile phase for HPLC analysis.
-
5. Photolytic Degradation
-
Objective: To assess the stability under light exposure.
-
Protocol (Solid State):
-
Spread a thin layer of solid this compound in a shallow dish.
-
Expose the sample to a combination of UV and visible light in a photostability chamber for 7 days.
-
After exposure, dissolve the sample in a suitable solvent.
-
Dilute for HPLC analysis.
-
-
Protocol (Solution State):
-
Prepare a solution of this compound.
-
Expose the solution to UV/Vis light in a photostability chamber for 7 days.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
Degradation Pathway Visualizations
The following diagrams illustrate the proposed degradation pathways of this compound under different stress conditions.
Caption: Proposed degradation pathway of this compound under acidic stress.
Caption: Proposed degradation pathway of this compound under alkaline stress.
Caption: Proposed degradation pathway of this compound under oxidative stress.
Caption: Proposed degradation pathway of this compound under thermal stress.
Caption: Proposed degradation pathway of this compound under photolytic stress.
Caption: General experimental workflow for forced degradation studies of this compound.
References
- 1. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR [ouci.dntb.gov.ua]
- 4. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Milbemycin A3 Oxime Impurity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Milbemycin A3 Oxime impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
A1: Impurities in this compound can be broadly categorized into two groups:
-
Process-Related Impurities: These are substances that are formed during the manufacturing process. They can include isomers of Milbemycin Oxime, such as 14-desmethyl-14-ethyl-MO A4, 24-desmethyl-24-ethyl-MO A4, and 12-desmethyl-12-ethyl-MO A4, which may arise from the oxidation and oximation of natural milbemycin homologs present in the fermentation broth.[1][2] Other process-related impurities can include residual solvents, reagents, or intermediates.
-
Degradation Products: These impurities form when the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, or light.[2][3][4] A comprehensive forced degradation study showed the formation of at least twelve major degradation products under various stress conditions.[3][4] An example of an oxidative degradation product is 3,4-dihydroperoxide MO A4.[3][4]
Q2: I am seeing unexpected peaks in my HPLC chromatogram of this compound. What could they be?
A2: Unexpected peaks in your HPLC chromatogram can be attributed to several factors:
-
Known Impurities: The peaks could correspond to known process-related impurities or degradation products. Refer to the table of common impurities below to see if the relative retention times match any known compounds.
-
Novel Impurities: It is possible to discover new, previously uncharacterized impurities. These may arise from specific conditions in your synthesis or storage.
-
System Contamination: Peaks could also originate from contamination in your HPLC system, mobile phase, or sample solvent.
-
Sample Matrix Effects: If you are analyzing a formulated product, excipients or other components of the matrix could be causing interference.
To troubleshoot, it is recommended to run a blank injection (solvent only) to rule out system contamination. A systematic approach to identifying the unknown peak is outlined in the troubleshooting guide below.
Q3: What are the recommended analytical techniques for identifying and characterizing this compound impurities?
A3: A combination of chromatographic and spectroscopic techniques is essential for the definitive identification and characterization of impurities. The most powerful and commonly used methods are:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for separating, detecting, and quantifying impurities. A stability-indicating HPLC method is crucial to separate the active pharmaceutical ingredient (API) from all potential impurities and degradation products.[3][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with a high-resolution mass spectrometer (HRMS), is invaluable for determining the molecular weight of impurities and providing information about their elemental composition.[3][4] Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns, which aid in structural elucidation.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the definitive structural elucidation of isolated impurities.[1][6] Extensive NMR analysis is often required to confirm the exact structure of a new impurity.[1]
Troubleshooting Guides
Guide 1: Investigating an Unknown Peak in an HPLC Chromatogram
This guide provides a step-by-step workflow for the identification of an unknown peak observed during the HPLC analysis of this compound.
Caption: Workflow for identifying an unknown impurity peak.
Data Presentation
Table 1: Common Impurities of Milbemycin Oxime
| Impurity Name/Identifier | Molecular Formula | Molecular Weight ( g/mol ) | Type |
| Milbemycin A4 Oxime | C₃₂H₄₅NO₇ | 555.7 | Active Ingredient |
| This compound | C₃₁H₄₃NO₇ | 541.69 | Active Ingredient |
| 14-desmethyl-14-ethyl-MO A4 | C₃₃H₄₇NO₇ | 569.74 | Process-Related |
| 24-desmethyl-24-ethyl-MO A4 | C₃₃H₄₇NO₇ | 569.74 | Process-Related |
| 12-desmethyl-12-ethyl-MO A4 | C₃₃H₄₇NO₇ | 569.74 | Process-Related |
| Impurity E | C₃₂H₄₄O₇ | 540.70 | Degradation |
| Impurity F (20-Oxomilbemycin A3) | C₃₁H₄₂O₇ | 526.67 | Degradation |
| Impurity G (Milbemycin D oxime) | C₃₃H₄₇NO₇ | 569.74 | Process-Related |
| Impurity H | C₃₁H₄₃NO₇ | 541.69 | Not Specified |
| Impurity I | C₃₂H₄₅NO₈ | 571.71 | Degradation |
| 3,4-dihydroperoxide MO A4 | C₃₂H₄₅NO₉ | 587.71 | Degradation |
Data compiled from multiple sources.[1][3][4][7]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Impurities
This protocol is based on a validated stability-indicating HPLC method.[3][5]
1. Chromatographic Conditions:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: HALO® C18, 100 mm × 4.6 mm, 2.7 µm particle size.[3]
-
Column Temperature: 50 °C.[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Detection Wavelength: 240 nm.[5]
-
Injection Volume: 6 µL.[5]
-
Mobile Phase A: Water:Acetonitrile:Perchloric Acid (70:30:0.06, v/v/v).[5]
-
Mobile Phase B: Isopropanol:Methanol:1,4-Dioxane:Perchloric Acid (50:45:5:0.06, v/v/v/v).[5]
2. Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 90 | 10 |
| 30.0 | 50 | 50 |
| 40.0 | 10 | 90 |
| 45.0 | 10 | 90 |
| 46.0 | 90 | 10 |
| 50.0 | 90 | 10 |
3. Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the this compound sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to achieve a target concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Protocol 2: LC-MS/MS Method for Impurity Identification
This protocol provides a general approach for obtaining mass spectrometric data for impurity identification.
1. LC Conditions:
-
Utilize the HPLC conditions outlined in Protocol 1 to ensure chromatographic separation.
-
The mobile phase may need to be adapted to be compatible with mass spectrometry (e.g., replacing perchloric acid with formic acid or ammonium acetate). A typical mobile phase could be A: water with 0.1% formic acid and B: acetonitrile with 0.1% formic acid.
2. MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan mode to detect all ions and determine the m/z of the parent ions of the impurities.
-
MS/MS: Product ion scan mode to obtain fragmentation patterns of the impurity parent ions for structural elucidation.
-
Typical Settings:
3. Data Analysis:
-
Extract the mass spectra for each impurity peak.
-
Determine the accurate mass and propose an elemental composition using high-resolution mass spectrometry data.
-
Compare the fragmentation pattern of the impurity with that of the this compound standard to identify common fragments and structural similarities.
Mandatory Visualizations
References
- 1. Isolation and identification of three new isomer impurities in milbemycin oxime drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. CN101915818B - LC-MS/MS method for determining milbemycin oxime content of animal plasma - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Peak Tailing in Milbemycin A3 Oxime HPLC Analysis
Welcome to the technical support center for HPLC analysis of Milbemycin A3 Oxime. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a specific focus on peak tailing.
Troubleshooting Guide: A-Z Guide to Resolving Peak Tailing
Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of your this compound analysis. This guide provides a systematic approach to identifying and resolving the root cause of peak tailing.
Q1: My this compound peak is tailing. Where do I start?
When troubleshooting peak tailing, it's essential to determine if the issue affects only the this compound peak, a few peaks, or all peaks in the chromatogram. This initial observation can help narrow down the potential causes.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow to diagnose the cause of peak tailing.
FAQs: Specific Issues and Solutions
This section addresses specific questions you may have about peak tailing in your this compound HPLC analysis.
Chemical and Column-Related Issues
Q2: How does the mobile phase pH affect the peak shape of this compound?
The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound. Milbemycin Oxime has a strongly acidic pKa of approximately 9.58.[1] When the mobile phase pH is close to the pKa of an analyte, the compound can exist in both its ionized and non-ionized forms, leading to peak broadening or tailing.
-
Secondary Interactions: At a mid-range pH (e.g., pH 3-7), residual silanol groups on the silica-based stationary phase can be ionized and carry a negative charge. If this compound is protonated, it can interact with these negatively charged silanols, causing a secondary retention mechanism that results in peak tailing.[2][3][4]
Recommended Action: To minimize these secondary interactions, it is advisable to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For basic compounds, operating at a low pH (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups, leading to improved peak symmetry.[3][5]
Signaling Pathway of Secondary Silanol Interactions
Caption: Interaction between ionized silanols and this compound.
Q3: Could my C18 column be the cause of the peak tailing?
Yes, the choice and condition of your HPLC column are critical.
-
Residual Silanols: Standard silica-based C18 columns can have unreacted, accessible silanol groups on their surface.[6][7] These can lead to the secondary interactions described in Q2.
-
Column Degradation: Over time, the stationary phase can degrade, especially when operating at extreme pH values or high temperatures. This can expose more active silanol sites.
-
Column Contamination: Accumulation of strongly retained sample components at the column inlet can disrupt the flow path and cause peak distortion.[]
Recommended Actions:
-
Use an End-capped Column: These columns have their residual silanol groups chemically deactivated, reducing the potential for secondary interactions.[2][3]
-
Consider a Different Stationary Phase: For basic compounds, columns with a polar-embedded phase or a charged surface can provide better peak shapes.[2]
-
Implement a Column Cleaning Protocol: Regularly flush your column with a strong solvent to remove contaminants.
-
Use a Guard Column: A guard column can protect your analytical column from strongly retained impurities and prolong its lifetime.[9]
System and Method-Related Issues
Q4: I've optimized the mobile phase and am using a suitable column, but the peak is still tailing. What else could be wrong?
If you have addressed the chemical and column-related factors, the issue may lie with the HPLC system itself or with your method parameters.
-
Extra-Column Volume (Dead Volume): This refers to the volume between the injector and the detector, outside of the column. Excessive dead volume from long or wide-bore tubing, or improper fittings, can cause peak broadening and tailing.[][10]
-
Column Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase, leading to poor peak shape.[7][][11]
-
Sample Solvent Mismatch: this compound has poor water solubility.[2] If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion.[4][]
Recommended Actions:
-
Minimize Tubing Length and Diameter: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.12-0.17 mm) to connect the components of your HPLC system.
-
Check Fittings: Ensure all fittings are properly tightened to avoid leaks and dead volume.
-
Perform a Dilution Series: Inject a series of decreasing concentrations of your this compound standard to see if the peak shape improves.
-
Match Sample Solvent to Mobile Phase: Ideally, your sample should be dissolved in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
| Parameter | Potential Cause of Tailing | Recommended Solution |
| Mobile Phase pH | pH is close to the pKa of this compound (~9.58), or in a range that promotes silanol ionization (pH 3-7). | Adjust pH to be at least 2 units away from the pKa. For reversed-phase, a lower pH (e.g., 2.5-3.5) is often beneficial. |
| Column Type | Use of a standard C18 column with high residual silanol activity. | Switch to an end-capped C18 column or a column with a polar-embedded phase. |
| Column Condition | Column is old, contaminated, or has developed a void. | Flush the column with a strong solvent, or replace the column if necessary. Use a guard column. |
| Extra-Column Volume | Tubing is too long or has a large internal diameter. Fittings are loose. | Use shorter, narrower tubing. Ensure all fittings are secure. |
| Sample Concentration | The amount of this compound injected is too high, leading to column overload. | Inject a lower concentration or a smaller volume of the sample. |
| Sample Solvent | The sample is dissolved in a solvent significantly stronger than the mobile phase. | Dissolve the sample in the initial mobile phase, or inject a smaller volume if a stronger solvent is required. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
This protocol describes how to systematically evaluate the effect of mobile phase pH on the peak shape of this compound.
-
Prepare a Stock Solution: Accurately weigh and dissolve a known amount of this compound standard in a suitable organic solvent (e.g., methanol or acetonitrile) to create a concentrated stock solution.
-
Prepare Mobile Phases:
-
Prepare the aqueous component of your mobile phase (e.g., water with a buffer like phosphate or acetate).
-
Divide the aqueous component into three aliquots. Adjust the pH of these aliquots to 3.0, 5.0, and 7.0 using an appropriate acid (e.g., phosphoric acid) or base.
-
Prepare your final mobile phases by mixing the pH-adjusted aqueous component with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
-
Equilibrate the System: Flush the HPLC system with the first mobile phase (pH 3.0) until the baseline is stable.
-
Inject the Sample: Inject your this compound standard.
-
Record and Analyze: Record the chromatogram and calculate the tailing factor for the this compound peak.
-
Repeat: Repeat steps 3-5 for the mobile phases at pH 5.0 and 7.0.
-
Compare Results: Compare the tailing factors obtained at the different pH values to determine the optimal pH for your analysis.
Protocol 2: Column Overload Study
This protocol helps determine if column overload is the cause of peak tailing.
-
Prepare a High-Concentration Standard: Prepare a standard solution of this compound at a concentration that is higher than what you typically use.
-
Prepare a Dilution Series: Create a series of at least five dilutions from the high-concentration standard, covering a wide concentration range.
-
Equilibrate the System: Equilibrate your HPLC system with your standard mobile phase.
-
Inject the Highest Concentration: Inject the most concentrated standard and record the chromatogram.
-
Inject Dilutions: Sequentially inject the diluted standards, from highest to lowest concentration.
-
Analyze Peak Shape: Observe the peak shape and calculate the tailing factor for each injection. If the tailing factor decreases significantly with decreasing concentration, column overload is a likely cause of the issue.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. usbio.net [usbio.net]
- 5. toku-e.com [toku-e.com]
- 6. scbt.com [scbt.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. waters.com [waters.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stability of Milbemycin A3 Oxime in Different Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Milbemycin A3 Oxime in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several organic solvents. For preparing stock solutions, the following solvents are recommended:
-
Ethyl acetate[4]
It has poor solubility in water and aqueous buffers[1][2][3]. To prepare an aqueous solution, it is recommended to first dissolve the compound in ethanol and then dilute it with the aqueous buffer of choice[5].
Q2: How should I store solid this compound?
A2: Solid this compound is stable for at least four years when stored at -20°C[5].
Q3: How long can I store this compound in different solvents?
A3: The stability of this compound in solution depends on the solvent and storage temperature.
-
DMSO: Solutions in DMSO can be stored for up to one month at -20°C. For longer-term storage, it is recommended to store aliquots at -80°C for up to one year.
-
Aqueous Solutions: It is strongly advised not to store aqueous solutions for more than one day due to significant degradation[5].
Q4: I observed precipitation in my this compound solution. What should I do?
A4: Precipitation can occur for several reasons:
-
Solvent Saturation: You may have exceeded the solubility limit of this compound in the chosen solvent. Please refer to the solubility data table below.
-
Temperature Changes: Solubility can decrease at lower temperatures. If you stored the solution at a low temperature, allow it to warm to room temperature and vortex to see if the precipitate redissolves.
-
Water Contamination: this compound has poor water solubility. Ensure you are using anhydrous solvents and minimize exposure to moisture. For DMSO, note that it is hygroscopic and can absorb moisture from the air, which can reduce the solubility of the compound.
If precipitation persists, it is recommended to prepare a fresh solution.
Q5: My experimental results are inconsistent. Could it be related to the stability of my this compound solution?
A5: Yes, inconsistent results can be a sign of compound degradation. This compound can degrade under certain conditions, such as in aqueous solutions or after prolonged storage. To ensure reproducible results:
-
Prepare fresh solutions whenever possible.
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Store solutions at the recommended temperatures.
-
If you suspect degradation, you can perform a stability check using HPLC analysis as described in the experimental protocols section.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty Dissolving this compound | 1. Incorrect solvent selection.2. Exceeded solubility limit.3. Low-quality or wet solvent. | 1. Refer to the solubility data table and choose an appropriate solvent.2. Try gentle warming or sonication to aid dissolution. Do not exceed 37°C.3. Use high-purity, anhydrous solvents. |
| Cloudy or Precipitated Solution | 1. Poor solubility.2. Solution stored at a temperature that is too low.3. Contamination with water. | 1. Ensure the concentration is within the solubility limits.2. Allow the solution to warm to room temperature and vortex.3. Prepare a fresh solution using anhydrous solvent. |
| Loss of Compound Activity | 1. Degradation of this compound.2. Improper storage of the solution. | 1. Prepare a fresh stock solution.2. Verify storage conditions (temperature, light protection).3. Perform an HPLC analysis to check the purity and concentration of the solution. |
| Unexpected Peaks in HPLC Analysis | 1. Presence of degradation products.2. Impurities in the solvent or from the container. | 1. Refer to the forced degradation data to identify potential degradation products.2. Use high-purity HPLC-grade solvents and clean vials. Run a solvent blank. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (approx.) | Reference |
| Ethanol | ~20 mg/mL | [5] |
| Methanol | Soluble | [3] |
| Dimethylformamide (DMF) | ~15 mg/mL | [5] |
| Dimethyl sulfoxide (DMSO) | ~15 mg/mL | [5] |
| Ethyl Acetate | Very Soluble | [4] |
| Water | Poorly Soluble | [3] |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [5] |
Table 2: Recommended Storage Conditions and Stability of this compound
| Form | Solvent | Storage Temperature | Stability | Reference |
| Solid | - | -20°C | ≥ 4 years | [5] |
| Solution | DMSO | -80°C | 1 year | |
| Solution | DMSO | -20°C | 1 month | |
| Solution | Aqueous Buffer | Room Temperature | < 1 day | [5] |
Note: Quantitative long-term stability data for this compound in other organic solvents like ethanol and methanol is not extensively available. It is recommended to prepare fresh solutions or perform in-house stability validation for long-term studies.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound (e.g., 10 mg) into the tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 1 mL for a 10 mg/mL solution).
-
Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution if necessary.
-
For long-term storage, aliquot the stock solution into smaller volumes in separate sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to one year.
Protocol for Stability Testing of this compound by HPLC
This protocol provides a general method for assessing the stability of a this compound solution over time. A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.
Equipment and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 100 mm x 4.6 mm, 2.7 µm particle size)
-
This compound solution to be tested
-
HPLC-grade acetonitrile, methanol, and water
-
Perchloric acid or phosphoric acid (for mobile phase modification)
HPLC Conditions (Example):
-
Mobile Phase A: Water:Acetonitrile (70:30, v/v) with 0.06% perchloric acid
-
Mobile Phase B: Isopropanol:Methanol:1,4-Dioxane (50:45:5, v/v/v) with 0.06% perchloric acid
-
Gradient Elution: A suitable gradient program to separate this compound from its degradation products.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 50°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 6 µL
Note: These conditions are based on a published method and may require optimization for your specific instrumentation and column.
Stability Study Procedure:
-
Prepare a stock solution of this compound in the solvent of interest at a known concentration.
-
Divide the solution into multiple aliquots and store them under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect from light if photostability is being assessed.
-
At specified time points (e.g., Day 0, Day 7, Day 14, Day 28), remove an aliquot from storage.
-
Allow the sample to equilibrate to room temperature.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Inject the sample onto the HPLC system and record the chromatogram.
-
Calculate the percentage of the initial this compound remaining at each time point by comparing the peak area of the parent compound to its peak area at Day 0. The appearance of new peaks may indicate degradation.
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Troubleshooting Logic for Inconsistent Results.
References
Preventing oxidative degradation of Milbemycin A3 Oxime in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the oxidative degradation of Milbemycin A3 Oxime in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The primary cause of degradation for this compound in solution is oxidation. Forced degradation studies have shown that it is particularly susceptible to oxidative stress, for instance, when exposed to hydrogen peroxide.[1][2][3] It is also sensitive to acidic and alkaline conditions, which can cause hydrolysis.[3]
Q2: What are the known oxidative degradation products of this compound?
A2: A major degradation product formed under oxidative stress (induced by hydrogen peroxide) has been identified as 3,4-dihydroperoxide Milbemycin Oxime A4.[1][2] Under various stress conditions, including oxidation, acid, and base hydrolysis, a number of other degradation products can also be formed.[1][2]
Q3: What are the recommended storage conditions for this compound solid and its solutions?
A3: For long-term stability, solid this compound should be stored at -20°C. It is recommended that aqueous solutions of this compound be prepared fresh for use and not stored for more than one day. If you have prepared stock solutions in organic solvents, it is advisable to purge the solution with an inert gas, such as nitrogen or argon, before sealing and storing to minimize exposure to oxygen.
Q4: How can I detect degradation in my this compound solution?
A4: Degradation can be detected and quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Several HPLC methods have been developed to separate Milbemycin Oxime from its degradation products.[1][3] These methods typically use a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water mixtures.
Q5: Are there any specific solvents that should be avoided when preparing this compound solutions?
A5: While specific solvent effects on oxidative degradation are not extensively documented in the provided search results, it is crucial to use high-purity, peroxide-free solvents. Ethers and other solvents prone to peroxide formation should be tested for peroxides before use. The solubility of Milbemycin Oxime is good in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Oxidative degradation of this compound in solution. | • Prepare fresh solutions before each experiment.• If using a stock solution, ensure it has been stored properly under an inert atmosphere and for a limited time.• Consider adding an antioxidant to your solvent, such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid, at a low concentration (e.g., 0.01-0.1%). Note: The efficacy of specific antioxidants for this compound has not been quantitatively documented in the provided search results, so their use should be validated for your specific application. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products due to oxidation, hydrolysis, or photolysis. | • Confirm the identity of the degradation products using mass spectrometry if possible.• Review solution preparation and storage procedures to identify potential sources of degradation.• For oxidative degradation, deoxygenate solvents and solutions by sparging with nitrogen or argon.• To prevent hydrolysis, maintain the pH of aqueous solutions in the neutral range.• To minimize photolysis, protect solutions from light by using amber vials or covering containers with aluminum foil. |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility of this compound. | • Prepare a concentrated stock solution in a suitable organic solvent (e.g., ethanol, DMSO) first.• Dilute the stock solution with the aqueous buffer just before use.• Ensure the final concentration of the organic solvent in the aqueous solution is not high enough to affect your experiment but sufficient to maintain solubility. |
Quantitative Data Summary
While specific kinetic data for the oxidative degradation of this compound is limited in the public domain, forced degradation studies provide insights into its stability under various stress conditions.
| Stress Condition | Observation | Extent of Degradation | Reference |
| Oxidative (H₂O₂) | Significant degradation observed. Formation of 3,4-dihydroperoxide MO A4. | Significant | [1][2][3] |
| Acidic | Significant degradation. | Significant | [3] |
| Alkaline | Significant degradation. | Significant | [3] |
| Thermal (Heat) | Stable. | Slight to None | [3] |
| Photolytic (Light) | Stable. | Slight to None | [3] |
Experimental Protocols
Protocol for Preparation of a Stabilized this compound Stock Solution
This protocol provides a general guideline for preparing a more stable stock solution of this compound in an organic solvent.
Materials:
-
This compound solid
-
High-purity, peroxide-free solvent (e.g., ethanol, DMSO)
-
Inert gas (Nitrogen or Argon) with a sparging tube
-
Sterile, amber glass vial with a screw cap and PTFE septum
Procedure:
-
Weigh the desired amount of this compound solid in a clean, dry vial.
-
Add the appropriate volume of the chosen organic solvent to achieve the desired concentration.
-
Gently swirl the vial to dissolve the solid completely.
-
Sparge the solution with a gentle stream of inert gas for 5-10 minutes to remove dissolved oxygen.
-
Quickly cap the vial tightly.
-
For additional protection, wrap the vial in aluminum foil to protect it from light.
-
Store the solution at the recommended temperature, typically -20°C for long-term storage.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for unstable solutions.
Caption: Factors influencing oxidative degradation.
References
Minimizing side reactions in the oximation of Milbemycin A3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oximation of Milbemycin A3. Our aim is to help you minimize side reactions and optimize your synthesis of Milbemycin A3 oxime.
Troubleshooting Guide
This guide addresses common issues encountered during the oximation of Milbemycin A3, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete oxidation of Milbemycin A3 to Milbemycin A3 ketone.- Suboptimal oximation reaction conditions (temperature, pH, reaction time).- Degradation of the product during workup or purification. | - Ensure complete oxidation by monitoring the reaction progress using techniques like HPLC. Consider adjusting the oxidant or reaction time.- Optimize oximation conditions. Refer to the experimental protocols and data tables below for guidance on temperature, pH, and reagent stoichiometry.- Use mild workup and purification conditions. Avoid prolonged exposure to strong acids or bases. |
| Presence of Multiple Isomers (E/Z Isomers) | The formation of oximes can lead to a mixture of E and Z geometric isomers. The ratio of these isomers can be influenced by reaction conditions. | - The E isomer is generally the more stable and desired product. Isomerization to the more stable E isomer can often be achieved by treating the mixture with a protic or Lewis acid under anhydrous conditions[1].- Purification techniques such as column chromatography can be employed to separate the isomers. |
| Formation of Beckmann Rearrangement Product (Lactam Impurity) | Acid-catalyzed rearrangement of the oxime intermediate. This is a known side reaction for oximes, particularly under strong acidic conditions. | - Maintain a neutral or slightly basic pH during the oximation reaction.- Avoid using strong acids as catalysts. If an acid is necessary, consider using a milder one and carefully control the amount and reaction temperature.- Use reagents that promote the rearrangement to a lesser extent. For example, tosyl chloride or thionyl chloride can be used to activate the oxime for rearrangement, so their absence is preferred if the oxime is the desired product[2]. |
| Presence of Unreacted Milbemycin A3 Ketone | - Insufficient amount of hydroxylamine reagent.- Short reaction time or low reaction temperature. | - Increase the molar ratio of hydroxylamine hydrochloride to the milbemycin ketone. A mass ratio of 1-1.5:1 of hydroxylamine hydrochloride to milbemycins has been reported[3].- Extend the reaction time or increase the temperature within the optimal range (e.g., 25-35°C)[3]. Monitor the reaction progress by HPLC to determine the optimal endpoint. |
| Identification of Unknown Impurities | - Side reactions other than E/Z isomerization or Beckmann rearrangement.- Degradation of Milbemycin A3 or the oxime product under the reaction or workup conditions. A forced degradation study of milbemycin oxime revealed twelve major degradation products under various stress conditions (acid, base, oxidation, heat, and photolysis)[4][5]. | - Characterize the impurities using analytical techniques such as LC-MS and NMR spectroscopy.- Compare the retention times and mass spectra with known impurities and degradation products of milbemycin oxime[5].- Adjust reaction and workup conditions to minimize the formation of these specific impurities. For example, if oxidative degradation is observed, deoxygenate solvents and run the reaction under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the oximation of Milbemycin A3?
A1: The most common side reactions include the formation of E/Z isomers of the oxime, the Beckmann rearrangement to form a lactam impurity, and the presence of unreacted Milbemycin A3 ketone. Additionally, degradation of the milbemycin macrocyclic lactone ring can occur under harsh conditions.
Q2: How can I control the formation of E/Z isomers?
A2: The ratio of E/Z isomers is influenced by thermodynamic and kinetic factors. Often, one isomer is thermodynamically more stable. You can favor the formation of the more stable E isomer by allowing the reaction to reach equilibrium, sometimes aided by gentle heating or the use of a mild acid catalyst which can facilitate isomerization[1]. Separation of the isomers can be achieved through chromatography.
Q3: What is the Beckmann rearrangement and how can I prevent it?
A3: The Beckmann rearrangement is an acid-catalyzed reaction of an oxime to an amide (or a lactam in the case of a cyclic ketone)[2][6]. To prevent this, it is crucial to control the pH of the reaction mixture, keeping it neutral or slightly basic. Avoid the use of strong acids. The group that is anti-periplanar to the leaving group on the nitrogen atom is the one that migrates during the rearrangement[2].
Q4: What is the optimal temperature for the oximation of Milbemycin A3?
A4: The optimal temperature for the oximation reaction is typically in the range of 25-35°C[3]. Higher temperatures may increase the rate of reaction but can also lead to increased side product formation and degradation. It is recommended to monitor the reaction progress by HPLC to find the ideal balance for your specific conditions.
Q5: Which solvents are recommended for the oximation reaction?
A5: A mixture of methanol and 1,4-dioxane is a commonly used solvent system for the oximation of milbemycin ketone[3]. The choice of solvent can influence the solubility of the reactants and the reaction rate.
Q6: How can I monitor the progress of the oximation reaction?
A6: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress. This technique allows for the separation and quantification of the starting material (Milbemycin A3 ketone), the desired product (this compound), and any major side products.
Quantitative Data on Reaction Conditions
The following table summarizes the impact of various reaction parameters on the oximation of milbemycins, based on available literature.
| Parameter | Condition | Effect on Yield | Effect on Purity | Reference |
| Hydroxylamine HCl to Milbemycins Ratio (mass/mass) | 1:1 to 1.5:1 | Increasing the ratio can drive the reaction to completion, improving the yield. | A significant excess may lead to purification challenges. | [3] |
| Temperature | -5 to 15°C (Oxidation) | Lower temperatures during the initial oxidation step are crucial to prevent over-oxidation and degradation. | Helps in minimizing the formation of oxidative byproducts. | [3] |
| 25 to 35°C (Oximation) | This range generally provides a good reaction rate without significant product degradation. | Higher temperatures can increase the rate of side reactions. | [3] | |
| Reaction Time | 10 to 16 hours (Oximation) | Sufficient time is required for the reaction to go to completion. | Prolonged reaction times may lead to product degradation. | [3] |
| Solvent System | Dichloromethane (Oxidation) | Good solvent for the oxidation step. | - | [3] |
| Methanol/1,4-Dioxane (Oximation) | Effective solvent mixture for the oximation reaction, ensuring good solubility of reactants. | - | [3] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Milbemycin Oxime
This protocol is based on a method described for the industrial production of Milbemycin oxime[3].
Step 1: Oxidation of Milbemycin to Milbemycin Ketone
-
Dissolve Milbemycins in dichloromethane.
-
Add piperidine nitrogen oxygen free radicals as a catalyst and a halide as a catalyst promoter.
-
Use hypochlorite or chlorite as the oxidizer.
-
Conduct the reaction at a temperature of -5 to 15°C for 0.5 to 4 hours.
-
Upon completion, quench the reaction and extract the Milbemycin ketone.
Step 2: Oximation of Milbemycin Ketone
-
Dissolve the Milbemycin ketone intermediate in a mixture of methanol and 1,4-dioxane.
-
Add hydroxylamine hydrochloride as the oximation agent. The mass ratio of hydroxylamine hydrochloride to the initial Milbemycins should be between 1:1 and 1.5:1.
-
Stir the reaction mixture for 10 to 16 hours at a temperature of 25-35°C.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, concentrate the reaction mixture and extract the crude Milbemycin oxime.
-
Purify the crude product by crystallization or chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways involved in the oximation of Milbemycin A3 and potential side reactions.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential main and side reaction pathways in Milbemycin A3 oximation.
References
- 1. EP0009865A1 - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes - Google Patents [patents.google.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. CN105254644A - Preparation method of milbemycin oxime - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Analysis of Milbemycin A3 Oxime and Milbemycin A4 Oxime for Parasitic Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin oxime, a broad-spectrum anti-parasitic agent widely used in veterinary medicine, is a synergistic mixture of two closely related semi-synthetic macrolide lactones: Milbemycin A3 oxime and Milbemycin A4 oxime. Typically found in a ratio of approximately 20:80 to 30:70 (A3:A4), this combination is effective against a range of endo- and ectoparasites.[1][2][3] This guide provides a detailed comparison of the two active components, summarizing available experimental data to elucidate their individual contributions to the overall efficacy and pharmacokinetic profile of the combined product. While direct comparative efficacy studies are not extensively available in public literature, this guide synthesizes existing data to offer valuable insights for research and development professionals.
Mechanism of Action: A Shared Pathway
Both this compound and Milbemycin A4 oxime exert their anti-parasitic effects through the same fundamental mechanism of action. They are potent agonists of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates.[1][4][] Binding of the milbemycin oximes to these channels leads to an increased influx of chloride ions into the cells, causing hyperpolarization of the neuronal membrane. This disrupts nerve signal transmission, resulting in flaccid paralysis and ultimately the death of the parasite.[1] A secondary mechanism involves the potentiation of gamma-aminobutyric acid (GABA)-gated chloride channels, further contributing to the disruption of neurotransmission in susceptible parasites.[] Due to the low affinity for mammalian glutamate receptors and the protection afforded by the blood-brain barrier, these compounds exhibit a high degree of selective toxicity towards invertebrates.
Caption: Mechanism of action for Milbemycin A3/A4 Oxime.
Comparative Pharmacokinetics in a Canine Model
While direct comparative efficacy data is scarce, pharmacokinetic studies in dogs provide a clear differentiation between this compound and Milbemycin A4 oxime. These studies reveal differences in bioavailability, plasma half-life, and systemic clearance, which may influence the overall therapeutic profile of the combined drug product.
| Pharmacokinetic Parameter | This compound | Milbemycin A4 Oxime |
| Oral Bioavailability | 80.5% | 65.1% |
| Terminal Plasma Half-life (t½) | 1.6 ± 0.4 days | 3.3 ± 1.4 days |
| Volume of Distribution (Vd) | 2.7 ± 0.4 L/kg | 2.6 ± 0.6 L/kg |
| Systemic Clearance (Cls) | 75 ± 22 mL/h/kg | 41 ± 12 mL/h/kg |
Data from a study involving the oral administration of a combination chewable tablet (NexGard Spectra®) to dogs.
The data indicates that this compound has a higher oral bioavailability but is cleared from the body more rapidly than Milbemycin A4 oxime, which has a longer plasma half-life. The similar volumes of distribution suggest that both compounds are widely distributed throughout the body.
Efficacy: A Combined Strength
The commercial success of milbemycin oxime lies in the combined efficacy of its A3 and A4 components against a broad spectrum of parasites. While the individual potencies have not been extensively reported in comparative studies, the mixture has demonstrated high efficacy in numerous clinical and experimental settings.
Key Efficacy Findings for Milbemycin Oxime (A3/A4 Mixture):
-
Heartworm Prevention (Dirofilaria immitis): Highly effective in preventing heartworm disease in both dogs and cats with monthly administration.[6]
-
Nematode Control: Effective against various gastrointestinal nematodes, including hookworms (Ancylostoma spp.) and roundworms (Toxocara spp.).[4]
-
Acaricidal Activity: Demonstrates potent activity against mites, such as ear mites (Psoroptes cuniculi).[7][8]
It is noted that the 5-oxime derivatives of both milbemycin A3 and A4 were found to offer high efficacy against the microfilariae of D. immitis, which was a key factor in their development as a combined therapeutic agent.[9]
Experimental Protocols
For researchers aiming to conduct comparative efficacy studies, the following methodologies are standard in the field.
In Vitro Anthelmintic Assay: Adult Motility Assay (Haemonchus contortus)
This assay is a common method for determining the direct effect of a compound on the viability of adult nematodes.
Caption: Workflow for an in vitro adult motility assay.
Detailed Methodology:
-
Parasite Collection: Adult Haemonchus contortus are collected from the abomasum of experimentally or naturally infected sheep at necropsy.
-
Preparation: Worms are washed multiple times in a suitable buffer, such as Phosphate Buffered Saline (PBS), to remove host debris.
-
Compound Preparation: Stock solutions of this compound and Milbemycin A4 oxime are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the assay medium to achieve the desired test concentrations.
-
Assay Setup: A defined number of adult worms are placed in each well of a multi-well plate containing the assay medium. The test compounds, positive control (e.g., ivermectin), and negative (vehicle) control are added to the respective wells.
-
Incubation: Plates are incubated under controlled conditions (e.g., 37°C, 5% CO2).
-
Motility Scoring: At specified time points (e.g., 24, 48, 72 hours), the motility of the worms is observed and scored. Scoring can be done manually (e.g., on a scale of 0 for no movement to 5 for vigorous movement) or using automated tracking systems.
-
Data Analysis: The motility scores are used to calculate the concentration of the compound that inhibits 50% of worm motility (IC50), allowing for a quantitative comparison of potency.
In Vivo Efficacy Study: Fecal Egg Count Reduction Test (FECRT)
The FECRT is a standard in vivo method to assess the efficacy of an anthelmintic in a host animal.
-
Animal Selection: A cohort of animals (e.g., sheep or goats) with naturally or experimentally induced infections of the target parasite (e.g., Haemonchus contortus) is selected.
-
Pre-treatment Sampling: Fecal samples are collected from each animal to determine the baseline fecal egg count (eggs per gram of feces).
-
Treatment Administration: Animals are randomly allocated to treatment groups: this compound, Milbemycin A4 oxime, a combination of both, a placebo control, and potentially a positive control with a known effective anthelmintic. The compounds are administered at a specified dosage.
-
Post-treatment Sampling: Fecal samples are collected again at a set time point after treatment (e.g., 10-14 days).
-
Fecal Egg Count: The number of parasite eggs per gram of feces is determined for both pre- and post-treatment samples using a standardized technique like the McMaster method.
-
Efficacy Calculation: The percentage reduction in the fecal egg count for each treatment group is calculated relative to the control group.
Conclusion
This compound and Milbemycin A4 oxime are integral components of the widely used anti-parasitic, milbemycin oxime. They share a common and potent mechanism of action against a broad range of invertebrate parasites. While direct, publicly available data comparing their individual efficacies is limited, pharmacokinetic studies in canines reveal distinct profiles, with this compound showing higher bioavailability and faster clearance, and Milbemycin A4 oxime exhibiting a longer plasma half-life. The synergistic or additive effects of their combination in the final drug product have proven to be highly effective in veterinary applications. Further research focusing on the head-to-head in vitro and in vivo efficacy of the individual oximes would be invaluable for a more complete understanding of their respective contributions and for the future development of optimized macrolide lactone therapeutics.
References
- 1. toku-e.com [toku-e.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 6. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Evaluation of the effect of afoxalaner with milbemycin 1 oxime in the treatment of rabbits naturally infected with Psoroptes cuniculi | Semantic Scholar [semanticscholar.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Analysis of HPLC and LC-MS Methods for the Quantification of Milbemycin A3 Oxime
For Researchers, Scientists, and Drug Development Professionals: A Guide to Method Selection
The accurate quantification of Milbemycin A3 Oxime, a key component of the broad-spectrum parasiticide Milbemycin Oxime, is critical in pharmaceutical development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most prevalent analytical techniques employed for this purpose. This guide provides a detailed comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely used technique for the routine analysis and quality control of Milbemycin Oxime in bulk drug substances and pharmaceutical dosage forms. It offers a balance of performance, cost-effectiveness, and accessibility.
Experimental Protocol: Stability-Indicating HPLC-UV Method
This protocol is a representative example of a stability-indicating HPLC method for Milbemycin Oxime analysis.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Supelco Ascentis Express C18 (100 mm × 3.0 mm, 2.7 µm particle size).[1]
-
Mobile Phase: An isocratic mixture of 30% (v/v) 0.05% phosphoric acid in water and 70% (v/v) of a methanol and acetonitrile mixture (6:4, v/v).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 50°C.[1]
-
Detection Wavelength: 244 nm.[1]
-
Injection Volume: 20 µL.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly tandem mass spectrometry (LC-MS/MS), provides superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, such as pharmacokinetics, where low concentrations of the analyte are expected in complex biological matrices.
Experimental Protocol: LC-MS/MS Method for Bioanalysis
The following protocol outlines a typical LC-MS/MS method for the determination of Milbemycin Oxime in plasma.[3][4][5]
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Sample Preparation: Solid-phase extraction (SPE) or protein precipitation with acetonitrile.[3][6]
-
Column: Waters C18 packed column (3.5 µm, 3 x 100 mm).[3]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and 5 mM ammonium acetate or 0.1% formic acid in water.[3][5] A common composition is 85:15 (v/v) acetonitrile and 5 mM ammonium acetate.[3]
-
Flow Rate: 0.25 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for Milbemycin A3 and A4 oximes to ensure specificity.
Performance Comparison: HPLC-UV vs. LC-MS/MS
The selection of an analytical method hinges on its performance characteristics. The following tables summarize the validation data for both HPLC-UV and LC-MS/MS methods for Milbemycin Oxime analysis.
Table 1: Chromatographic and Detection Parameters
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Column | Supelco Ascentis Express C18 (100 x 3.0 mm, 2.7 µm)[1] | Waters C18 (100 x 3 mm, 3.5 µm)[3] |
| Mobile Phase | 30% 0.05% H3PO4 (aq) / 70% (Methanol:ACN, 6:4)[1] | 85% Acetonitrile / 15% 5mM Ammonium Acetate[3] |
| Detection | UV at 244 nm[1] | ESI+ with Multiple Reaction Monitoring (MRM)[5] |
| Run Time | Typically longer due to isocratic elution for stability studies. | Shorter run times are often achievable (e.g., 3 min).[3] |
Table 2: Method Validation Parameters
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.1 - 200 µg/mL (R² = 0.999)[2] | 2.5 - 250 ng/mL (R² ≥ 0.998)[4][6] |
| Limit of Detection (LOD) | 0.025 µg/mL (25 ng/mL)[2] | Not typically reported, LLOQ is the relevant measure. |
| Limit of Quantification (LOQ/LLOQ) | 0.05 µg/mL (50 ng/mL)[2] | 2.0 - 2.5 ng/mL[3][4] |
| Precision (%RSD) | < 1.35%[2] | Intraday: 1.69 - 8.34%; Interday: 4.54 - 9.98%[4][5] |
| Accuracy (% Recovery) | Not explicitly stated, but method validated for accuracy. | Intraday: 98.39 - 105.18%; Interday: 91.78 - 101.33%[4][5] |
Visualizing the Workflow and Comparison
To better illustrate the processes and comparisons, the following diagrams are provided.
Caption: Workflow for cross-validation of analytical methods.
Caption: Key performance parameter comparison.
Conclusion and Recommendations
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound is dictated by the analytical requirements.
-
HPLC-UV is a reliable and validated method suitable for routine quality control, stability studies, and assays of bulk pharmaceutical ingredients and finished products where analyte concentrations are relatively high. Its lower cost and operational simplicity make it an attractive option for these applications.
-
LC-MS/MS is the superior technique when high sensitivity and specificity are paramount. It is the gold standard for bioanalytical applications, including pharmacokinetic and residue analysis in complex matrices like plasma, due to its ability to quantify analytes at the ng/mL level.[3] While the instrumentation is more expensive and the method development can be more complex, its performance is unmatched for trace-level quantification.
References
- 1. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 2. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 5. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Stability-Indicating HPLC Methods for Milbemycin A3 Oxime Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of Milbemycin A3 Oxime, a potent macrocyclic lactone used in veterinary medicine. The stability of a drug substance is a critical quality attribute that must be monitored throughout the drug development process. A validated stability-indicating analytical method is essential for accurately assessing the purity and potency of the drug substance and its formulated products over time and under various environmental conditions.
This document outlines the experimental protocols and validation data for two distinct HPLC methods, offering a comparative overview to aid in selecting the most suitable method for specific research or quality control needs.
Method 1: Isocratic Reversed-Phase HPLC
This method provides a straightforward and robust approach for the routine analysis of Milbemycin Oxime and its related compounds.
Experimental Protocol
A stability-indicating isocratic reversed-phase HPLC method has been developed and validated for the assay of milbemycin oxime.[1] Chromatographic separation is achieved using a Supelco Ascentis Express C18 column (100 mm × 3.0 mm, 2.7 µm particle size) maintained at 50°C.[1] The mobile phase consists of a mixture of 30% v/v of 0.05% phosphoric acid in an aqueous solution and 70% v/v of a methanol and acetonitrile mixture (6:4, v/v).[1] The analysis is performed at a flow rate of 0.5 mL/min with UV detection at 244 nm.[1]
Forced Degradation Study
Forced degradation studies were conducted to demonstrate the stability-indicating capability of the method. Milbemycin Oxime was subjected to stress conditions as per ICH guidelines, including acid, base, oxidative, thermal, and photolytic stress. The method was able to adequately separate the degradation products from the parent drug and its process-related impurities.[1][2]
Validation Data Summary
The method was validated according to VICH and ICH guidelines.[1][2]
| Validation Parameter | Result |
| Specificity | The method demonstrated specificity by separating all process-related impurities and degradation products from the Milbemycin Oxime peaks. |
| Linearity | Not explicitly quantified in the provided search results. |
| Accuracy | Not explicitly quantified in the provided search results. |
| Precision | Not explicitly quantified in the provided search results. |
| Limit of Detection (LOD) | Not explicitly quantified in the provided search results. |
| Limit of Quantification (LOQ) | Not explicitly quantified in the provided search results. |
| Robustness | Not explicitly quantified in the provided search results. |
Method 2: Gradient Reversed-Phase HPLC
This gradient method offers enhanced separation for complex mixtures of Milbemycin Oxime and its numerous related substances and degradation products.
Experimental Protocol
This stability-indicating HPLC method utilizes a gradient elution on a HALO® C18 column (100 mm × 4.6 mm, 2.7 µm particle size) maintained at 50 °C.[2] The mobile phase consists of a gradient mixture of Mobile Phase A (water:acetonitrile:perchloric acid, 70:30:0.06, v/v/v) and Mobile Phase B (isopropanol:methanol:1,4-dioxane:perchloric acid, 50:45:5:0.06, v/v/v/v).[2] The flow rate is 0.5 mL/min, with an injection volume of 6 µL and UV detection at 240 nm.[2]
Another gradient method for the separation of Milbemycin Oxime and its degradation products uses a HALO C18 column (100 × 4.6 mm, 2.7 µm) with Mobile Phase A consisting of water/acetonitrile (60/40, v/v) and Mobile Phase B consisting of ethanol/isopropanol (50/50, v/v).[3][4]
Forced Degradation Study
Comprehensive forced degradation studies were performed on Milbemycin Oxime drug substance under acidic, basic, oxidative (H2O2), thermal (solid and solution), and photolytic (solid and solution) conditions as per ICH guidelines.[3][4] The method successfully separated the main components (MO A3 and MO A4) from all major degradation products.[3][4] Under acidic and alkaline conditions, the drug showed significant degradation, while slight degradation was observed under oxidative conditions. The drug was found to be stable in water and under photolytic and thermal conditions.[2] A total of twelve major degradation products were observed under various stress conditions.[3][4]
Validation Data Summary
The method was validated as per current ICH guidelines.[2]
| Validation Parameter | Result |
| Specificity | The method demonstrated specificity by adequately separating all potential Milbemycin Oxime-related substances in stress-degraded samples.[2] |
| Linearity | The method showed good linearity in the range of 0.1% to 120% of the target analytical concentration.[2] |
| Accuracy | Good accuracy was demonstrated in the range of 0.1% to 120% of the target analytical concentration.[2] |
| Precision | Not explicitly quantified in the provided search results. |
| Limit of Detection (LOD) | 0.03% of the analytical concentration.[2] |
| Limit of Quantification (LOQ) | 0.1% of the analytical concentration.[2] |
| Robustness | The robustness study found no critical parameters that significantly affected the method's specificity or accuracy.[2] |
Method Comparison
| Feature | Method 1: Isocratic RP-HPLC | Method 2: Gradient RP-HPLC |
| Principle | Isocratic elution with a constant mobile phase composition. | Gradient elution with a varying mobile phase composition. |
| Column | Supelco Ascentis Express C18 (100 mm × 3.0 mm, 2.7 µm)[1] | HALO® C18 (100 mm × 4.6 mm, 2.7 µm)[2] |
| Mobile Phase | 30% 0.05% H3PO4 (aq) / 70% (Methanol:ACN, 6:4)[1] | Gradient of A: H2O:ACN:HClO4 and B: IPA:Methanol:Dioxane:HClO4[2] or A: H2O:ACN and B: Ethanol:IPA[3][4] |
| Flow Rate | 0.5 mL/min[1] | 0.5 mL/min[2] |
| Detection | 244 nm[1] | 240 nm[2] |
| Advantages | Simpler, more robust, and faster run times may be possible. | Higher resolution for complex samples with many impurities and degradation products. |
| Disadvantages | May have limited resolving power for closely eluting peaks. | More complex method development and potential for longer run times and instrument-to-instrument variability. |
Visualizations
Experimental Workflow: HPLC Method Validation
References
- 1. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to Milbemycin A3 Oxime
For Researchers, Scientists, and Drug Development Professionals
Milbemycin A3 oxime, a potent macrocyclic lactone, is a key active pharmaceutical ingredient in veterinary medicine for the control of endo- and ectoparasites. Its semi-synthetic nature necessitates efficient and scalable chemical synthesis routes from naturally occurring milbemycins or related avermectins. This guide provides a comparative analysis of the primary synthetic pathways to this compound, offering a detailed examination of their methodologies, quantitative performance, and the underlying chemical transformations.
Executive Summary
The synthesis of this compound predominantly follows two strategic approaches: the direct conversion of Milbemycin A3 and the more complex transformation from the structurally related Avermectin B1a. The direct two-step route from Milbemycin A3 is characterized by its straightforwardness and high reported yields. In contrast, syntheses commencing from Avermectin B1a involve a multi-step sequence, including deglycosylation and selective modifications, which can impact overall efficiency but offer flexibility in starting material sourcing.
Quantitative Comparison of Synthesis Routes
The following table summarizes the key quantitative metrics for the different synthetic routes to this compound, providing a basis for evaluating their relative efficiencies.
| Parameter | Route 1: Direct Oxidation & Oximation of Milbemycin A3 | Route 2: Synthesis from Avermectin B1a |
| Starting Material | Milbemycin A3 | Avermectin B1a |
| Key Intermediates | 5-keto-Milbemycin A3 | C13-deglycosylated Avermectin B1a, 5,13-diketo-Milbemycin A3 analogue |
| Number of Steps | 2 | 3 - 6 |
| Overall Yield | High (reported up to 90.6%)[1] | High (mentioned in patent literature)[2][3] |
| Purity | >95% by HPLC[4] | Not explicitly stated in reviewed patents |
| Key Reagents | MnO₂ or Hypochlorite/TEMPO, Hydroxylamine HCl | Mineral Acid, Oxidizing agents (e.g., PCC, Calcium Hypochlorite), Hydroxylamine HCl, Protecting groups |
| Reaction Conditions | Mild to moderate | Multi-step with varying conditions |
Synthesis Route Analysis
Route 1: Direct Conversion from Milbemycin A3
This is the most direct and widely cited method for the preparation of this compound.[4][5][6] The synthesis proceeds in two distinct steps: the selective oxidation of the C5-hydroxyl group of Milbemycin A3 to a ketone, followed by the oximation of the resulting carbonyl group.
This pathway is advantageous due to its conciseness and high overall yield. A notable example is a patented method employing a hypochlorite or chlorite oxidant with a piperidine nitrogen oxygen free radical (TEMPO) catalyst, which reports a synthesizing yield of 90.6%.[1] The original synthesis described by Tsukamoto et al. utilized active manganese dioxide for the oxidation step.[4]
Route 2: Synthesis from Avermectin B1a
An alternative strategy involves the chemical modification of Avermectin B1a, a more readily available starting material from fermentation. This approach is more complex as it requires the removal of the C13-disaccharide unit to achieve the milbemycin scaffold, followed by subsequent oxidation and oximation steps.
One patented route involves a three-step process:
-
Hydrolysis: Removal of the sugar group at the C13 position using a mineral acid.
-
Oxidation: Simultaneous oxidation of the hydroxyl groups at the C5 and C13 positions to ketone groups.
-
Oximation: Conversion of both ketone groups to oxime groups.[2]
Another more elaborate patented variation involves a six-step sequence to selectively furnish the C5-oxime.[3] This process includes protection of the C5-hydroxyl group, deglycosylation at C13, removal of the C13-hydroxyl group, deprotection of the C5-hydroxyl, oxidation to the C5-ketone, and finally oximation. This route is mentioned to have a high yield and is amenable to industrial-scale production.[3]
Experimental Protocols
Route 1: Direct Oxidation and Oximation (Based on US Patent 9,598,429 B2)[1]
Step 1: Oxidation of Milbemycins
-
Reactants: Milbemycins, hypochlorite or chlorite (oxidizer), piperidine nitrogen oxygen free radical (catalyst), halide (catalyst promoter).
-
Solvent: Dichloromethane.
-
Procedure: The reaction is conducted for 0.5-4 hours at a temperature of -5 to 15 °C. The progress of the reaction is monitored to confirm the formation of the intermediate Milbemycin ketone.
-
Work-up: Upon completion, the reaction mixture is processed to isolate the Milbemycin ketone.
Step 2: Oximation of Milbemycin Ketone
-
Reactants: Milbemycin ketone, hydroxylamine hydrochloride (oximation agent).
-
Solvent: Methanol and 1,4-dioxane.
-
Procedure: The reaction is carried out for 10-16 hours at a temperature of 25-35 °C.
-
Work-up: The final product, Milbemycin oxime, is obtained after an aqueous work-up and extraction with an organic solvent. The crude product can be further purified by crystallization. A synthesizing yield of 90.6% has been reported for this process.[1]
Route 2: Synthesis from Avermectin B1a (General scheme from CN Patent 103896961A)[2]
Step 1: Hydrolysis of Avermectin B1a
-
Reactants: Avermectin B1a, mineral acid (e.g., sulfuric acid).
-
Solvent: Tetrahydrofuran (THF).
-
Procedure: The reaction is performed under an inert atmosphere at a temperature of -10 to 5 °C. The molar ratio of Avermectin B1a to mineral acid is typically 1:1 to 1:2. The reaction removes the diglycosyl group at the C13 position.
Step 2: Oxidation of the Deglycosylated Intermediate
-
Reactants: The product from Step 1, a mild oxidizing agent (e.g., pyridinium chlorochromate).
-
Solvent: A halogenated alkane such as dichloromethane.
-
Procedure: The oxidation converts the hydroxyl groups at the C5 and C13 positions into ketone groups.
Step 3: Oximation of the Diketone Intermediate
-
Reactants: The diketone from Step 2, hydroxylamine hydrochloride.
-
Solvent: An alcohol (e.g., methanol).
-
Procedure: The reaction is conducted at a temperature of -10 to 5 °C. The molar ratio of the diketone to hydroxylamine hydrochloride is in the range of 1:2 to 1:40. The final product is obtained after extraction with a low-carbon ether or ester and subsequent purification.
Conclusion
The choice of synthetic route for this compound production is a critical decision for drug development and manufacturing, influenced by factors such as starting material availability, process efficiency, and scalability. The direct two-step synthesis from Milbemycin A3 offers a highly efficient and straightforward pathway, as evidenced by high reported yields. While the synthesis from Avermectin B1a is more complex, involving multiple steps, it provides an alternative that may be economically advantageous depending on the relative cost and availability of the starting materials. The detailed experimental protocols and comparative data presented in this guide are intended to assist researchers and professionals in making informed decisions for the synthesis of this important veterinary pharmaceutical.
References
- 1. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
- 2. CN103896961A - Milbemycin oxime compound and preparation method thereof - Google Patents [patents.google.com]
- 3. CN106565740A - Method for synthesizing milbemycin oxime compound - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. (PDF) Synthesis of 5-Keto-5-Oxime Derivatives of [research.amanote.com]
Validating the Purity of a Milbemycin A3 Oxime Reference Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity and quality of a chemical reference standard are paramount for achieving accurate and reproducible results in pharmaceutical analysis. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of a Milbemycin A3 Oxime reference standard. It offers detailed experimental protocols, presents comparative data, and outlines a typical workflow for the qualification of such a standard, in line with international regulatory expectations.
Comparison of Analytical Techniques for Purity Validation
The selection of an appropriate analytical technique is critical for the comprehensive characterization of a this compound reference standard. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are the most powerful and commonly employed methods. Each technique offers distinct advantages and limitations in determining purity and identifying potential impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Primary Function | Separation and quantification of the main component and its impurities. | Separation, identification, and quantification of components. | Absolute quantification of the main component and structural elucidation. |
| Purity Assessment | Primarily based on area percentage of the main peak. Requires reference standards for impurities for accurate quantification. | Provides more specific detection and can identify unknown impurities based on their mass-to-charge ratio. | A primary method that can determine purity without a specific reference standard for the analyte. Provides structural information for impurity identification.[1] |
| Sensitivity | High, with Limits of Detection (LOD) and Quantification (LOQ) typically in the µg/mL range. | Very high, often in the ng/mL to pg/mL range, allowing for the detection of trace-level impurities. | Lower sensitivity compared to chromatographic methods; may not detect trace impurities. |
| Specificity | Good, but co-elution of impurities can lead to inaccurate results. | Excellent, as it combines chromatographic separation with mass analysis. | Excellent, as it relies on the unique magnetic properties of atomic nuclei. |
| Advantages | Robust, reproducible, and widely available.[2] | Provides structural information (molecular weight and fragmentation patterns) for impurity identification. | Non-destructive and provides absolute quantification. |
| Limitations | Response factors of impurities may differ from the main compound, leading to inaccuracies in area percent calculations. | Matrix effects can suppress or enhance the analyte signal. | Signal overlap with impurity peaks can complicate quantification.[1] |
Experimental Protocols
Detailed and validated experimental protocols are essential for reliable purity assessment. Below are representative protocols for HPLC, LC-MS, and NMR analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for the separation and quantification of this compound and its related substances.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile and Water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 40 60 25 10 90 30 10 90 35 40 60 | 40 | 40 | 60 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of Acetonitrile to obtain a 1 mg/mL solution. Further dilute as necessary.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This protocol is designed for the identification and characterization of potential impurities.
-
LC System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A C18 column suitable for UHPLC (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program: A suitable gradient to resolve all potential impurities.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1200.
-
Data Acquisition: Full scan and data-dependent MS/MS.
-
Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Quantification
NMR spectroscopy is a powerful tool for confirming the structure of the this compound reference standard and for quantitative purity assessment.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
For Structural Elucidation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)).
-
For qNMR: Accurately weigh about 15 mg of the this compound sample and a suitable internal standard (e.g., 1,4-dinitrobenzene) into an NMR tube. Add approximately 0.6 mL of a deuterated solvent.[1]
-
-
NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): A long relaxation delay (e.g., 64 seconds) is crucial for accurate quantification in qNMR to ensure full relaxation of all protons.[1]
-
Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 16 or 64).
-
-
NMR Acquisition Parameters (¹³C NMR):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).
-
-
Data Processing: Process the spectra using appropriate software. For qNMR, carefully integrate the signals of the analyte and the internal standard. The purity is calculated based on the integral values, the number of protons, the molecular weights, and the known purity of the internal standard.[1]
Experimental Workflow for Reference Standard Validation
The validation of a new batch of a this compound reference standard should follow a systematic and well-documented workflow to ensure its suitability for its intended use. This workflow is guided by principles outlined in ICH guidelines.
Comparison with Alternative Reference Standards
When validating a this compound reference standard, it is crucial to compare its performance against established alternatives.
-
Pharmacopoeial Standards: The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide highly characterized reference standards for Milbemycin Oxime (which is a mixture of Milbemycin A4 and A3 oximes).[3] These primary standards are considered the benchmark for quality and are essential for the calibration and validation of in-house or secondary reference standards. The European Pharmacopoeia provides a "Milbemycin oxime for veterinary use" monograph.[4]
-
Commercially Available Reference Standards: Several chemical suppliers offer this compound reference standards. When selecting a commercial standard, it is imperative to scrutinize the Certificate of Analysis (CoA). A comprehensive CoA should include:
-
The certified purity value and the method(s) used for its determination (e.g., HPLC, qNMR).
-
Data from identity tests (e.g., NMR, MS, IR spectra).
-
Information on identified impurities and their levels.
-
Results for water content, residual solvents, and inorganic impurities.
-
Traceability to pharmacopoeial standards, if applicable.
-
Recommended storage conditions and an expiry or re-test date.
-
By comparing the analytical data of an in-house or newly sourced this compound reference standard with that of a pharmacopoeial or a reputable commercial standard, researchers can ensure the accuracy and reliability of their analytical measurements. This comparative approach is fundamental to maintaining data integrity in drug development and quality control.
References
A Comparative Guide to Inter-Laboratory Quantification of Milbemycin A3 Oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Milbemycin A3 Oxime, a key component of the broad-spectrum antiparasitic agent, milbemycin oxime.[1][2] Accurate and precise quantification of this active pharmaceutical ingredient is critical in research, quality control, and pharmacokinetic studies. This document outlines the experimental protocols for the most common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—and presents a comparative analysis of their performance based on published validation data.
Milbemycin oxime is a macrocyclic lactone derived from the fermentation of Streptomyces hygroscopicus var. aureolaccrimosus.[1] It consists of milbemycin oxime A4 and milbemycin oxime A3, typically in a ratio of approximately 80% to 20% respectively.[2] The A3 component, while less abundant, contributes to the overall efficacy of the drug and requires precise measurement.
Comparative Analysis of Quantification Methods
The selection of an analytical method for this compound quantification is dependent on the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of quantitative data from various validated methods to aid in this selection process.
| Parameter | HPLC-UV Method 1 | LC-MS/MS Method 1 | LC-MS/MS Method 2 |
| Linearity Range | 20 - 80 µg/mL | 2.5 - 250 ng/mL | 2.0 - 500 ng/mL |
| Limit of Quantification (LOQ) | Not Reported | 2.5 ng/mL | 2.0 ng/mL |
| Intra-day Precision (%RSD) | < 2% | 1.69 - 8.34% | Not Reported |
| Inter-day Precision (%RSD) | < 2% | 4.54 - 9.98% | Not Reported |
| Accuracy (Recovery %) | 98 - 102% | 91.78 - 101.33% | Not Reported |
| Sample Matrix | Bulk Drug/Dosage Form | Cat Plasma | Dog Plasma |
| Reference | [3] | [1][4] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections provide the experimental protocols for the HPLC-UV and LC-MS/MS methods cited in this guide.
HPLC-UV Method for Bulk Drug and Pharmaceutical Dosage Forms
This method is suitable for the simultaneous estimation of milbemycin oxime and lufenuron in bulk and tablet dosage forms.
-
Sample Preparation:
-
Accurately weigh and dissolve 100 mg of milbemycin oxime in the diluent to prepare a stock solution of 1000 µg/mL.
-
For tablet analysis, weigh and powder twenty tablets. An amount of powder equivalent to 100 mg of milbemycin oxime is dissolved in 100 mL of diluent and sonicated for 20 minutes.
-
Further dilute the stock solution to achieve concentrations within the linear range (20-80 µg/mL).[3]
-
-
Chromatographic Conditions:
LC-MS/MS Method for Quantification in Feline Plasma
This highly sensitive and selective method is designed for the determination of milbemycin oxime in cat plasma.[1]
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of cat plasma, add 800 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Take 0.5 mL of the supernatant and add 0.5 mL of ultrapure water.
-
Filter the solution through a 0.22 µm nylon syringe filter into a microvial for analysis.[1]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: Nexera XR HPLC system (Shimadzu)
-
Column: C18 column
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
MS System: LCMS-8050 triple quadrupole MS (Shimadzu)
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Monitored Transition for this compound: Precursor Ion [M+H]⁺ at m/z 542.2 and Product Ion at m/z 153.1.[1]
-
LC-MS/MS Method for Quantification in Canine Plasma
This method has been validated for the quantitative determination of milbemycin oxime in dog plasma.[5]
-
Sample Preparation (Solid-Phase Extraction):
-
Precipitate proteins in the plasma sample with acetonitrile (ACN) and sodium chloride (NaCl).
-
Dilute the sample with methanol and water.
-
Perform solid-phase extraction (SPE) for sample cleanup.[5]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Waters C18 packed column (3.5 µm, 3 x 100 mm) with a C18 guard column.[5]
-
Mobile Phase: 85:15 (v/v) mixture of acetonitrile and 5 mM ammonium acetate.[5]
-
Ionization Mode: Electrospray Ionization (ESI).[6]
-
Linearity: The calibration curve was linear over a concentration range of 2.0–500 ng/mL.[5]
-
Visualizing the Workflow and Method Comparison
To better understand the processes involved in an inter-laboratory comparison and the differences between the primary analytical techniques, the following diagrams are provided.
References
- 1. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. ijirt.org [ijirt.org]
- 4. Development and validation of an LC-MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An LC-MS method for determination of milbemycin oxime in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Safe Disposal of Milbemycin A3 Oxime: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Milbemycin A3 Oxime is a critical component of laboratory safety and environmental responsibility. This guide provides a clear, step-by-step process for the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
I. Immediate Safety and Handling Considerations
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.
II. Core Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. This ensures that the compound is managed in accordance with all applicable local, state, and federal regulations.[1] Do not dispose of this compound with household garbage or allow it to enter sewage systems or waterways, as it is very toxic to aquatic organisms.[2][3]
Step 1: Waste Identification and Segregation
-
Clearly label this compound waste with its chemical name and associated hazards.
-
Segregate the waste from other laboratory waste streams to avoid accidental mixing with incompatible materials.
Step 2: Packaging for Disposal
-
Place the waste in a securely sealed, appropriate chemical waste container.
-
Ensure the container is properly labeled for collection by a certified waste disposal company.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate a pickup.
-
If your institution does not have an EHS department, you must contact a licensed chemical waste disposal company directly.
III. Managing Spills and Contaminated Materials
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step 1: Evacuate and Secure the Area
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
-
If the spill is substantial, evacuate the laboratory and follow your institution's emergency procedures.
Step 2: Don Appropriate PPE
-
Before cleaning the spill, wear appropriate PPE, including a NIOSH-approved respirator, heavy rubber gloves, and safety goggles.[3]
Step 3: Contain and Clean the Spill
-
For solid spills, gently dampen the material with water to prevent dust from becoming airborne.[1]
-
Carefully sweep the dampened material into a designated chemical waste container.[1]
-
For cleaning the spill area, it is suggested to wash the non-recoverable remainder with a sodium hypochlorite solution.[4]
-
Collect all cleaning materials (e.g., absorbent pads, wipes) and contaminated PPE for disposal as hazardous waste.[1]
Step 4: Post-Cleanup
-
Thoroughly wash your hands and any exposed skin with soap and water.
-
Ensure the spill area is well-ventilated to dry.
IV. Quantitative Data and Hazard Information
While specific quantitative parameters for disposal methods like incineration temperatures are not publicly available and are determined by waste disposal facilities, the following table summarizes key hazard and transport information for Milbemycin Oxime.
| Parameter | Data | Citation |
| Hazard Class (DOT) | 6.1 (Toxic) | [1] |
| UN Number | UN2588 or UN3077 | [1][2] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [2][3] |
| Primary Route of Excretion | Primarily in feces, with over 98% of radioactivity excreted within 7 days in animal studies. | [5] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
